Bace1-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23F2N5O4S2 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[3-[(5R)-3-amino-5-methyl-9,9-dioxo-2,9λ6-dithia-4-azaspiro[5.5]undec-3-en-5-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H23F2N5O4S2/c1-20(21(11-33-19(24)28-20)4-6-34(30,31)7-5-21)14-8-13(2-3-15(14)23)27-18(29)16-9-26-17(10-25-16)32-12-22/h2-3,8-10H,4-7,11-12H2,1H3,(H2,24,28)(H,27,29)/t20-/m1/s1 |
InChI Key |
DZTJZUAOGBUBNK-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@]1(C2(CCS(=O)(=O)CC2)CSC(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F |
Canonical SMILES |
CC1(C2(CCS(=O)(=O)CC2)CSC(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F |
Origin of Product |
United States |
Foundational & Exploratory
BACE1-IN-4: A Technical Guide to its Mechanism of Action in APP Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease due to its essential role in the production of amyloid-beta (Aβ) peptides. This document provides a detailed technical overview of the mechanism of action of BACE1-IN-4, a potent and selective BACE1 inhibitor. We will delve into its effects on the processing of amyloid precursor protein (APP), present quantitative data on its inhibitory activity, and provide detailed experimental protocols for the key assays used in its characterization. This guide is intended to serve as a comprehensive resource for researchers in the field of Alzheimer's drug discovery and development.
Introduction to BACE1 and APP Processing
Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain. These plaques are formed from the aggregation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.
BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-site, which releases the soluble N-terminal fragment sAPPβ and leaves a C-terminal fragment (C99 or β-CTF) embedded in the membrane. The γ-secretase complex then cleaves C99 to produce Aβ peptides of varying lengths (most commonly Aβ40 and Aβ42) and the APP intracellular domain (AICD). The inhibition of BACE1 is a key strategy to reduce the production of Aβ peptides and is a major focus of Alzheimer's disease therapeutic research.
This compound has emerged as a potent and highly selective inhibitor of BACE1, demonstrating significant potential in preclinical studies. Understanding its precise mechanism of action is crucial for its further development and for the design of next-generation BACE1 inhibitors.
This compound: Mechanism of Action
This compound is a non-peptidic, small molecule inhibitor that directly targets the active site of the BACE1 enzyme. By binding to the catalytic domain of BACE1, this compound prevents the enzyme from cleaving its natural substrate, APP. This inhibition leads to a significant reduction in the production of sAPPβ and, consequently, a decrease in the generation of Aβ peptides.
The selectivity of this compound for BACE1 over its close homolog BACE2 is a critical feature. BACE2 has several physiological substrates, and its inhibition can lead to off-target effects. The high selectivity of this compound minimizes the potential for such adverse effects.
Signaling Pathway of APP Processing and this compound Inhibition
The following diagram illustrates the amyloidogenic pathway of APP processing and the point of intervention for this compound.
Quantitative Data
The potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | BACE1 | BACE2 | Selectivity (BACE2/BACE1) | Reference |
| IC50 (nM) | 3.8 | 2090 | 550-fold | [1] |
| Ki (nM) | 1.9 | 1740 | 916-fold | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the protocols for the key experiments used to characterize this compound.
BACE1 and BACE2 Enzymatic Assay (In Vitro)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of BACE1 and BACE2.
Principle: A fluorescence resonance energy transfer (FRET) peptide substrate is used. Cleavage of the substrate by BACE1 or BACE2 separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the BACE1 or BACE2 enzyme solution to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for BACE1 Enzymatic Assay
Cellular Assay for APP Processing
This assay evaluates the effect of this compound on the processing of APP in a cellular context, typically by measuring the levels of sAPPβ and Aβ peptides.
Principle: A cell line that overexpresses human APP (e.g., HEK293 cells stably transfected with APP) is treated with the inhibitor. The levels of secreted sAPPβ and Aβ in the cell culture medium are then quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
HEK293 cells stably expressing human APP (e.g., APPswe mutation)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
ELISA kits for human sAPPβ and Aβ40/Aβ42
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Plate the HEK293-APP cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Lyse the cells and determine the total protein concentration to normalize the results.
-
Quantify the concentrations of sAPPβ and Aβ40/Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage reduction of sAPPβ and Aβ for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values for the inhibition of sAPPβ and Aβ production.
Conclusion
This compound is a potent and selective inhibitor of BACE1 that effectively reduces the production of sAPPβ and Aβ peptides in both enzymatic and cellular assays. Its high selectivity for BACE1 over BACE2 suggests a favorable safety profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other BACE1 inhibitors. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound for the treatment of Alzheimer's disease.
References
In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of BACE1-IN-4 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationship (SAR) studies of a series of potent and selective inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), culminating in the identification of BACE1-IN-4 (Compound 22). This document summarizes the quantitative SAR data, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and research workflow. The information presented is based on the findings from the study titled "Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2" published in the Journal of Medicinal Chemistry in 2019.[1]
Introduction: The Role of BACE1 in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, which form senile plaques. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1. This rate-limiting step makes BACE1 a prime therapeutic target for the development of disease-modifying drugs for AD. However, a significant challenge in the development of BACE1 inhibitors is achieving selectivity over the homologous enzyme BACE2, which is involved in physiological processes such as melanin production.[1] Non-selective inhibition of BACE2 could lead to undesirable side effects. This guide focuses on a series of inhibitors designed to selectively target BACE1 by exploiting structural differences in the "flap" region of the enzyme's active site.[1]
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the proteolytic processing of APP by α-, β-, and γ-secretases. The amyloidogenic pathway, initiated by BACE1, leads to the formation of the Aβ peptide.
Structure-Activity Relationship (SAR) Studies
The SAR study was initiated with a lead compound and optimized through a structure-based design approach. The key strategy was to introduce spirocyclic moieties to interact with the flap region of BACE1, thereby enhancing potency and selectivity over BACE2.[1]
Initial Lead Compound and Optimization Strategy
The initial lead compound, 8 , demonstrated moderate potency. The research workflow for optimizing this lead is depicted below.
Quantitative SAR Data
The following tables summarize the in vitro activity of key compounds from the study.
Table 1: In Vitro Activity of Spirocyclic Thiazine Derivatives
| Compound | R¹ | R² | BACE1 Kᵢ (nM) | BACE2 Kᵢ (nM) | Selectivity (BACE2/BACE1) |
| 8 | H | H | 11 | 23 | 2.1 |
| 15 | Me | H | 1.8 | 21 | 12 |
| 16 | Et | H | 2.6 | 130 | 50 |
| 21 | Me | F | 1.4 | 1200 | 860 |
| 22 (this compound) | Me | H | 1.9 | 1740 | 920 |
Data extracted from Fujimoto K, et al. J Med Chem. 2019.[1]
Table 2: Cellular Activity of Key Compounds
| Compound | Aβ42 Secretion IC₅₀ (nM) |
| 15 | 9.0 |
| 16 | 16 |
| 21 | 7.9 |
| 22 (this compound) | 11 |
Data extracted from Fujimoto K, et al. J Med Chem. 2019.[1]
Logical Progression of SAR
The SAR study progressed logically from the initial lead to the highly selective this compound.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the primary research.
BACE1 and BACE2 Enzymatic Assays
The inhibitory activities of the compounds against BACE1 and BACE2 were determined using a fluorescence resonance energy transfer (FRET) assay.
-
Enzymes: Recombinant human BACE1 and BACE2 catalytic domains.
-
Substrate: A specific fluorescently labeled peptide substrate.
-
Assay Buffer: 50 mM sodium acetate, pH 4.5, containing 0.1% Triton X-100.
-
Procedure:
-
Test compounds were serially diluted in DMSO.
-
The enzyme, substrate, and test compound were mixed in a 384-well plate.
-
The reaction was incubated at 37°C for 60 minutes.
-
Fluorescence was measured using a plate reader with excitation and emission wavelengths appropriate for the substrate's fluorophore and quencher.
-
IC₅₀ values were calculated from the dose-response curves.
-
Competitive Radioligand Binding Assay for Kᵢ Determination
To determine the binding affinity (Kᵢ) of the inhibitors, a competitive radioligand binding assay was employed.
-
Radioligand: A tritiated, non-selective BACE1/BACE2 inhibitor.
-
Enzymes: Recombinant human BACE1 and BACE2.
-
Assay Buffer: A buffer system at pH 7.4.
-
Procedure:
-
A mixture of the enzyme, radioligand, and varying concentrations of the test compound was incubated.
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated using a filtration method.
-
The amount of bound radioactivity was quantified using a scintillation counter.
-
Kᵢ values were calculated using the Cheng-Prusoff equation.[1]
-
Cellular Aβ42 Secretion Assay
The ability of the inhibitors to reduce the production of Aβ42 in a cellular context was evaluated.
-
Cell Line: A human neuroglioma cell line (H4) stably overexpressing human APP695.
-
Procedure:
-
Cells were plated in 96-well plates and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing various concentrations of the test compounds.
-
Cells were incubated for 24 hours.
-
The concentration of Aβ42 in the cell culture supernatant was quantified using a specific sandwich enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ values were determined from the concentration-response curves.
-
Conclusion
The structure-activity relationship study of this series of thiazine derivatives successfully identified this compound (Compound 22) as a potent and highly selective BACE1 inhibitor. The strategic incorporation of a spirocyclic moiety targeting the flap region of BACE1 was instrumental in achieving over 900-fold selectivity against BACE2.[1] The detailed SAR data and experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals working on the design of selective BACE1 inhibitors for the treatment of Alzheimer's disease. The structure-based design approach, coupled with iterative optimization, demonstrates a powerful strategy for developing drug candidates with improved potency and selectivity profiles.
References
Bace1-IN-4: A Technical Guide to its BACE1/BACE2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the selectivity profile of Bace1-IN-4, a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). A comprehensive understanding of its inhibitory activity against BACE1 versus the closely related homolog BACE2 is critical for its potential development as a therapeutic agent, particularly in the context of Alzheimer's disease.
Core Selectivity Data
The inhibitory potency of this compound against BACE1 and BACE2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that delineate its selectivity. This compound demonstrates a high degree of selectivity for BACE1 over BACE2.
| Target Enzyme | IC50 (nM) | Ki (nM) |
| BACE1 | 3.8 | 1.9 |
| BACE2 | 2090 | 1740 |
| Data sourced from MedchemExpress, citing Fujimoto K, et al. J Med Chem. 2019.[1] |
The data clearly indicates that this compound is significantly more potent in inhibiting BACE1, with an IC50 value in the low nanomolar range, as compared to its effect on BACE2, where the IC50 is in the micromolar range. This translates to a selectivity of approximately 550-fold for BACE1 over BACE2 based on IC50 values.
Experimental Protocols
The determination of the IC50 and Ki values for this compound was likely performed using a fluorescence resonance energy transfer (FRET) assay, a standard method for measuring the activity of proteases like BACE1 and BACE2. While the specific protocol for this compound is detailed in the primary literature, a general methodology is outlined below.
Generalized FRET-Based Enzymatic Assay Protocol:
-
Reagents and Materials:
-
Recombinant human BACE1 and BACE2 enzymes.
-
A specific fluorogenic peptide substrate for BACE1/BACE2. This substrate is typically a short peptide sequence derived from the amyloid precursor protein (APP) cleavage site, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5, containing a detergent like CHAPS to prevent aggregation).
-
This compound at a range of concentrations.
-
A multi-well plate reader capable of measuring fluorescence intensity.
-
-
Assay Procedure:
-
The inhibitor, this compound, is serially diluted to create a range of concentrations.
-
A fixed concentration of the BACE1 or BACE2 enzyme is pre-incubated with the various concentrations of this compound in the assay buffer for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.
-
As the enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
-
The fluorescence is monitored over time using a plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The initial reaction rates (velocities) are determined from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualizations
Logical Relationship of this compound Inhibition
Caption: this compound's differential inhibition of BACE1 and BACE2.
Experimental Workflow for Selectivity Profiling
Caption: A generalized workflow for determining BACE inhibitor selectivity.
References
The Role of Bace1-IN-4 in the Reduction of Amyloid Beta 40 and 42: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Aβ peptides, specifically Aβ40 and the more aggregation-prone Aβ42.[1][2] Inhibition of BACE1 is therefore a primary therapeutic strategy for reducing Aβ levels and potentially altering the course of AD.[2] This technical guide provides an in-depth overview of a potent and selective BACE1 inhibitor, Bace1-IN-4, and its role in the reduction of Aβ40 and Aβ42. While in vivo data for this compound is not publicly available, this paper details its in vitro efficacy, the experimental protocols used for its characterization, and the broader context of the BACE1 signaling pathway in amyloidogenesis.
Introduction: BACE1 as a Therapeutic Target in Alzheimer's Disease
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[3] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase.[4][5] BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a C-terminal fragment (C99), which is then processed by γ-secretase to release Aβ peptides of varying lengths.[1][4]
Genetic evidence, such as a protective mutation in the APP gene at the BACE1 cleavage site, supports the hypothesis that reduced BACE1 activity can lower the risk of developing AD.[1] This has driven the development of BACE1 inhibitors as potential disease-modifying therapies. An ideal BACE1 inhibitor should exhibit high potency, selectivity over the homologous enzyme BACE2 and other aspartic proteases, and the ability to cross the blood-brain barrier to engage its target in the central nervous system.[6]
This compound: A Potent and Selective BACE1 Inhibitor
This compound, also identified as compound 22 in the primary literature, is a novel small molecule inhibitor of BACE1. Its development was guided by structure-based design to achieve high potency and selectivity.
Quantitative Data: In Vitro Potency and Selectivity
The inhibitory activity of this compound was determined through in vitro enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Description |
| BACE1 IC50 | 3.8 nM | The half-maximal inhibitory concentration against the BACE1 enzyme. |
| BACE1 Ki | 1.9 nM | The inhibition constant, indicating the binding affinity for the BACE1 enzyme. |
| BACE2 IC50 | 2090 nM | The half-maximal inhibitory concentration against the BACE2 enzyme. |
| BACE2 Ki | 1740 nM | The inhibition constant, indicating the binding affinity for the BACE2 enzyme. |
| Selectivity (BACE2/BACE1) | ~550-fold | The ratio of IC50 values, demonstrating high selectivity for BACE1 over BACE2. |
Data sourced from commercially available information on this compound.
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in APP Processing
The following diagram illustrates the central role of BACE1 in the amyloidogenic processing of APP.
Conceptual Experimental Workflow for In Vitro BACE1 Inhibition Assay
The following diagram outlines a typical workflow for assessing the in vitro potency of a BACE1 inhibitor like this compound.
Experimental Protocols
In Vitro BACE1 Enzymatic Assay
This protocol is a generalized procedure based on standard methods for determining BACE1 inhibitory activity.
Objective: To determine the IC50 value of this compound against recombinant human BACE1 enzyme.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
This compound, serially diluted in DMSO and then assay buffer
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of a 384-well plate, add 5 µL of the this compound dilution. Include control wells with buffer and DMSO only (for 0% and 100% activity, respectively).
-
Add 10 µL of a solution containing the BACE1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic BACE1 substrate solution to each well.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over 60 minutes at an appropriate excitation/emission wavelength pair.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Aβ Reduction Assay
This protocol outlines a general method for assessing the ability of this compound to reduce Aβ production in a cellular context.
Objective: To measure the reduction of secreted Aβ40 and Aβ42 in a cell line overexpressing human APP after treatment with this compound.
Materials:
-
HEK293 or CHO cells stably overexpressing human APP (e.g., with the Swedish mutation)
-
Cell culture medium and supplements
-
This compound
-
ELISA kits for human Aβ40 and Aβ42
-
Cell lysis buffer and protein assay reagents
Procedure:
-
Plate the APP-overexpressing cells in 24-well plates and grow to confluence.
-
Replace the culture medium with fresh medium containing various concentrations of this compound (and a vehicle control, typically DMSO).
-
Incubate the cells for 24-48 hours.
-
Collect the conditioned medium from each well.
-
Lyse the cells and determine the total protein concentration in each well to normalize the Aβ data.
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent reduction in Aβ40 and Aβ42 for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percent reduction against the logarithm of the this compound concentration to determine the EC50 values for Aβ40 and Aβ42 reduction.
In Vivo Reduction of Amyloid Beta 40 and 42
As of the date of this whitepaper, there is no publicly available in vivo data specifically for this compound. However, based on its high in vitro potency and selectivity, it is anticipated that this compound would effectively reduce Aβ40 and Aβ42 levels in the brain of preclinical animal models of Alzheimer's disease, such as transgenic mice overexpressing human APP.[7][8]
A typical in vivo study to assess the efficacy of a BACE1 inhibitor would involve the oral or systemic administration of the compound to these transgenic mice.[9] Brain and cerebrospinal fluid (CSF) samples would be collected at various time points after dosing. The levels of Aβ40 and Aβ42 in these samples would then be quantified using sensitive immunoassays like ELISA or Meso Scale Discovery (MSD) assays.[10] The expected outcome would be a dose-dependent reduction in both Aβ40 and Aβ42 levels, demonstrating target engagement and pharmacological activity in the central nervous system.[7][9]
Conclusion
This compound is a potent and highly selective inhibitor of BACE1, demonstrating significant promise in in vitro assays. Its ability to potently inhibit the BACE1 enzyme and its high selectivity over BACE2 suggest a favorable profile for reducing the production of amyloid-beta peptides, the primary pathogenic species in Alzheimer's disease. While in vivo data are needed to confirm its efficacy in reducing Aβ40 and Aβ42 in a physiological setting, the data presented in this whitepaper provide a strong rationale for its further investigation as a potential therapeutic agent for Alzheimer's disease. The detailed experimental protocols and an understanding of the BACE1 signaling pathway will be crucial for guiding future preclinical and clinical development of this compound and other next-generation BACE1 inhibitors.
References
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 role in Alzheimer's disease and other dementias: from the theory to the practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo [mdpi.com]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beingpatient.com [beingpatient.com]
- 9. The selective BACE1 inhibitor VIa reduces amyloid-β production in cell and mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
BACE1-IN-4: A Technical Guide to a Potent and Selective Chemical Probe for BACE1 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BACE1-IN-4, a potent and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document details its biochemical activity, selectivity, and the experimental protocols relevant to its use as a chemical probe for investigating BACE1's role in cellular pathways, particularly in the context of Alzheimer's disease research.
Introduction: The Role of BACE1 in Alzheimer's Disease
β-Secretase 1, or BACE1, is a type I transmembrane aspartyl protease that plays a critical, rate-limiting role in the production of amyloid-β (Aβ) peptides.[1][2] In the amyloidogenic pathway, BACE1 initiates the cleavage of the amyloid precursor protein (APP), generating a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99.[2][3] This C99 fragment is subsequently cleaved by γ-secretase, releasing Aβ peptides of varying lengths.[4][5] The accumulation and aggregation of these Aβ peptides, particularly Aβ42, into extracellular plaques is a primary pathological hallmark of Alzheimer's disease.[6][7]
Given its essential role in initiating Aβ production, BACE1 has become a prime therapeutic target for the development of disease-modifying treatments for Alzheimer's.[8][9] Chemical probes and inhibitors are vital tools for validating BACE1 as a drug target and for elucidating its physiological and pathophysiological functions.[10][11] this compound is a small molecule inhibitor designed for this purpose, offering high potency and crucial selectivity.
This compound: A Profile
This compound (also referred to as Compound 22 in its discovery publication) is a potent and highly selective small molecule inhibitor of the BACE1 enzyme.[12] Its development was guided by structure-based design to achieve high affinity for the BACE1 active site and selectivity over the closely related homolog, BACE2.[12] This selectivity is a critical feature, as inhibiting BACE2 may lead to undesirable off-target effects.
Data Presentation: Biochemical and In Vitro Activity
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The data below is summarized for clear comparison.
Table 1: Potency of this compound
| Parameter | Value (nM) | Reference |
|---|---|---|
| BACE1 IC₅₀ | 3.8 | [12][13][14] |
| BACE1 Kᵢ | 1.9 |[12][13][14] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
-
Kᵢ (Inhibition constant): An indicator of the binding affinity of the inhibitor to the enzyme.
Table 2: Selectivity Profile of this compound
| Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (fold vs. BACE1 IC₅₀) | Reference |
|---|---|---|---|---|
| BACE1 | 3.8 | 1.9 | - | [12] |
| BACE2 | 2090 | 1740 | ~550 |[12] |
The approximately 550-fold greater selectivity for BACE1 over BACE2 makes this compound an excellent tool for specifically probing BACE1 function without significantly confounding activity from BACE2 inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental application of this compound is crucial for its effective use.
References
- 1. mdpi.com [mdpi.com]
- 2. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of APP and BACE1 trafficking in APP processing and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 9. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. medchemexpress.com [medchemexpress.com]
In Vitro Characterization and Potency of Bace1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization and potency of Bace1-IN-4, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The information presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in their evaluation and potential application of this compound.
Quantitative Potency and Selectivity
This compound has demonstrated significant potency and selectivity for BACE1 over its homolog BACE2 in in vitro assays. A summary of its key quantitative metrics is provided in the table below.
| Parameter | BACE1 | BACE2 | Selectivity (BACE2/BACE1) |
| IC50 | 3.8 nM[1] | 2090 nM[1] | ~550-fold |
| Ki | 1.9 nM[1] | 1740 nM[1] | ~915-fold |
Table 1: In Vitro Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values highlight the compound's strong affinity for BACE1 and its significantly lower potency against BACE2.
Experimental Protocols
The in vitro characterization of this compound typically involves enzymatic assays to determine its inhibitory activity against purified BACE1 and BACE2. A common and robust method for this is the Fluorescence Resonance Energy Transfer (FRET) assay.
BACE1 Enzymatic Assay (FRET-Based)
This protocol outlines a typical FRET-based assay for measuring BACE1 activity and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5[2]
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations.
-
Dilute the recombinant BACE1 enzyme to the working concentration in cold Assay Buffer.
-
Dilute the BACE1 FRET substrate to the working concentration in Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well black plate, add the following in order:
-
Assay Buffer
-
This compound solution (or DMSO for control wells)
-
BACE1 enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET pair.
-
Monitor the increase in fluorescence over time (kinetic read) or measure the fluorescence at a fixed time point (endpoint read). Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
For each this compound concentration, calculate the percentage of inhibition relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
Visualizing Key Processes
To better illustrate the context and application of this compound, the following diagrams, generated using the DOT language, depict the relevant biological pathway and a typical experimental workflow.
Amyloid Precursor Protein (APP) Processing Pathway
BACE1 is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. This compound acts by inhibiting this first crucial step.
Figure 1. Amyloid Precursor Protein Processing Pathways.
In Vitro BACE1 Inhibitor Characterization Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a BACE1 inhibitor like this compound.
Figure 2. BACE1 Inhibitor In Vitro Workflow.
References
Bace1-IN-4 and Its Impact on Soluble Amyloid Precursor Protein Beta (sAPPβ) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cleavage of amyloid precursor protein (APP) by the β-site APP cleaving enzyme 1 (BACE1) is a critical initiating step in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2][3] This enzymatic action also releases a soluble N-terminal fragment known as sAPPβ. The levels of sAPPβ in biological fluids are therefore a direct indicator of BACE1 activity and a key biomarker in the development of BACE1 inhibitors.[2][4] Bace1-IN-4 is a potent and highly selective inhibitor of BACE1 developed by Janssen. This technical guide provides an in-depth overview of the effects of BACE1 inhibition by compounds like this compound on sAPPβ levels, supported by quantitative data from relevant BACE1 inhibitors, detailed experimental protocols, and pathway visualizations.
This compound: A Profile
Quantitative Data: Effect of BACE1 Inhibitors on sAPPβ Levels
The following table summarizes the quantitative effects of various BACE1 inhibitors on sAPPβ and related biomarkers, providing a reference for the expected impact of potent inhibitors like this compound.
| Inhibitor | System | sAPPβ Reduction | Aβ Reduction | sAPPα Change | Reference |
| MK-8931 (Verubecestat) | Human CSF (single dose) | Similar to Aβ reduction | Up to 92% (Aβ40) | - | [5] |
| LY2886721 | Human CSF | Similar to Aβ reduction | Up to 74% (Aβ40) | Increased | [5] |
| AZD3293 (Lanabecestat) | Rat Cortical Neurons | Not specified | Potent Aβ reduction (IC50 = 0.6 nM) | - | |
| Generic BACE Inhibitor | Human Neuroblastoma SH-SY5Y cells | Significant decrease (IC50 = 10⁻⁸ M) | - | - | [2] |
| MBI-5 | Non-human primate CSF | Decreased | Decreased | Increased (ELISA) |
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in APP Processing
The following diagram illustrates the canonical amyloidogenic and non-amyloidogenic pathways of APP processing. BACE1 inhibitors like this compound block the initial cleavage in the amyloidogenic pathway, thereby reducing the production of sAPPβ and Aβ.
Caption: APP processing pathways and the inhibitory action of this compound.
Experimental Workflow for sAPPβ Measurement
This diagram outlines a typical workflow for quantifying the effect of a BACE1 inhibitor on sAPPβ levels in a cell-based assay.
Caption: Workflow for assessing this compound's effect on sAPPβ levels.
Experimental Protocols
Cell-Based Assay for sAPPβ Levels
This protocol is a generalized procedure for determining the effect of a BACE1 inhibitor on sAPPβ secretion from cultured cells.
1. Cell Culture and Seeding:
-
Culture human neuroblastoma SH-SY5Y cells or HEK293 cells stably overexpressing human APP (e.g., with the Swedish mutation) in appropriate media.
-
Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment and incubate until they reach approximately 70-80% confluency.
2. Compound Treatment:
-
Prepare a dilution series of this compound in cell culture medium. A typical concentration range would span from picomolar to micromolar to determine the IC50 value.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
3. Incubation:
-
Incubate the treated cells for a predetermined period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.
4. Sample Collection:
-
After incubation, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium to pellet any detached cells or debris. The supernatant contains the secreted sAPPβ.
5. sAPPβ Quantification using ELISA:
-
Quantify the concentration of sAPPβ in the supernatant using a commercially available sAPPβ-specific sandwich ELISA kit. Follow the manufacturer's instructions for the assay.
-
Briefly, this involves adding the samples and standards to a microplate pre-coated with a capture antibody specific for the β-cleaved N-terminus of APP.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the color development is measured using a microplate reader. The intensity of the color is proportional to the amount of sAPPβ.
6. Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of sAPPβ in each sample by interpolating from the standard curve.
-
Normalize the sAPPβ levels to a measure of cell viability (e.g., using an MTT or LDH assay on the cell lysates) to account for any potential cytotoxicity of the compound.
-
Plot the percentage of sAPPβ inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for sAPPβ Detection
Western blotting can be used as a complementary method to ELISA for the qualitative or semi-quantitative assessment of sAPPβ levels.
1. Sample Preparation:
-
Collect and centrifuge the conditioned medium as described for the ELISA protocol.
-
Concentrate the supernatant, if necessary, using centrifugal filter units to increase the concentration of sAPPβ.
-
Determine the total protein concentration of the cell lysates (from the same wells) for normalization.
2. SDS-PAGE and Protein Transfer:
-
Mix the concentrated medium with Laemmli sample buffer and heat to denature the proteins.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for sAPPβ.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
4. Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
The intensity of the band corresponding to sAPPβ can be quantified using densitometry software.
-
Normalize the sAPPβ band intensity to the total protein loaded or to a loading control from the corresponding cell lysate.
Conclusion
This compound is a potent and selective BACE1 inhibitor that, based on its mechanism of action and data from similar compounds, is expected to robustly decrease sAPPβ levels. The measurement of sAPPβ is a direct and reliable method for assessing the pharmacodynamic activity of BACE1 inhibitors in preclinical and clinical settings. The experimental protocols and workflows detailed in this guide provide a framework for researchers to quantitatively evaluate the efficacy of this compound and other BACE1 inhibitors in modulating the amyloidogenic pathway. The provided diagrams offer a clear visualization of the underlying biological processes and experimental designs.
References
Bace1-IN-4 CAS number, supplier, and purchasing information
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Bace1-IN-4, a potent and selective inhibitor of β-secretase 1 (BACE1).
Core Compound Information
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 2361157-92-6 |
| Primary Supplier | MedChemExpress (MCE) |
| MCE Product Number | HY-128594 |
| Other Suppliers | Arctom |
| Purchasing Note | This compound is intended for research use only and is not for sale to patients. |
Quantitative Inhibitory Activity
This compound demonstrates high potency and selectivity for BACE1 over its homolog BACE2. This selectivity is a critical attribute for therapeutic candidates, as off-target inhibition of BACE2 has been associated with potential side effects.
| Target | Assay Type | Value (nM) | Reference |
| BACE1 | IC50 | 3.8 | [1] |
| BACE1 | Ki | 1.9 | [1] |
| BACE2 | IC50 | 2090 | [1] |
| BACE2 | Ki | 1740 | [1] |
Experimental Protocols: BACE1 Activity Assay
The following provides a detailed methodology for a typical in vitro enzymatic assay to determine the inhibitory activity of compounds like this compound against BACE1. This protocol is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a common method for quantifying protease activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1.
Materials:
-
Recombinant Human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide containing the "Swedish" amyloid precursor protein (APP) mutation sequence with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
BACE1 FRET substrate (to a final concentration within the linear range of the instrument)
-
Diluted this compound or vehicle control (DMSO in assay buffer)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding a pre-determined concentration of recombinant human BACE1 enzyme to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time. The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate.
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (slope of the fluorescence signal over time).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The following diagram illustrates this pathway and the mechanism of action for BACE1 inhibitors.
References
Bace1-IN-4: A Technical Guide to its Physicochemical Properties and Role in BACE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on Bace1-IN-4, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Due to the limited public availability of specific experimental data on the solubility and stability of this compound, this document also furnishes detailed, generalized experimental protocols for determining these critical parameters for small molecule inhibitors.
Introduction to this compound
This compound, also referred to as compound 22 in its primary literature, is a product of structure-based drug design aimed at achieving high selectivity for BACE1 over its homolog BACE2[1]. The inhibition of BACE1 is a key therapeutic strategy in Alzheimer's disease research, as this enzyme is responsible for the initial and rate-limiting step in the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain[2].
Quantitative Data
Specific quantitative solubility and stability data for this compound in DMSO and various buffers are not publicly available in the cited literature. The primary focus of the published research has been on its synthesis, in vitro inhibitory activity, and selectivity[1]. However, the following table summarizes the reported biological data for this compound.
| Parameter | Value | Reference |
| BACE1 IC50 | 3.8 nM | [1] |
| BACE1 Ki | 1.9 nM | [1] |
| BACE2 IC50 | 2090 nM | [1] |
| BACE2 Ki | 1740 nM | [1] |
| Selectivity (BACE2/BACE1 IC50) | >550-fold | [1] |
Experimental Protocols
While specific protocols for this compound are not detailed, this section provides standardized methodologies for determining the solubility and stability of similar small molecule inhibitors.
Aqueous Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well filter plates (e.g., Millipore MultiScreenHTS-PCF)
-
96-well collection plates
-
HPLC-UV or LC-MS/MS system
-
Incubator shaker
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a known volume of PBS in a 96-well plate to achieve a final concentration that is expected to be above the solubility limit. A typical starting concentration is 200 µM.
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a sufficient time to reach equilibrium (typically 18-24 hours).
-
After incubation, filter the suspension using the 96-well filter plate to separate the undissolved compound from the saturated solution.
-
Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
The determined concentration represents the aqueous thermodynamic solubility.
DMSO Stock Solution Stability Assay
This protocol assesses the stability of a compound in a DMSO stock solution over time, which is crucial for the reliability of biological assays.
Materials:
-
Test compound
-
Anhydrous DMSO
-
Amber glass vials
-
HPLC-UV or LC-MS/MS system
-
Freezer (-20°C or -80°C) and refrigerator (4°C)
Procedure:
-
Prepare a stock solution of the test compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of a single stock.
-
Analyze an initial aliquot (T=0) by HPLC-UV or LC-MS/MS to determine the initial concentration and purity.
-
Store the aliquots under different conditions: room temperature, 4°C, -20°C, and -80°C.
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Analyze the sample by HPLC-UV or LC-MS/MS, quantifying the parent compound and any potential degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Aqueous Buffer Stability Assay (Hydrolytic Stability)
This protocol evaluates the stability of a compound in aqueous buffers at different pH values.
Materials:
-
Test compound
-
Aqueous buffers of different pH (e.g., pH 4.0, pH 7.4, pH 9.0)
-
DMSO
-
Incubator
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Spike a small volume of the DMSO stock into each of the aqueous buffers to a final concentration where the compound is fully soluble (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%) to minimize its effect on stability.
-
Take an initial sample (T=0) from each buffer and analyze it by HPLC-UV or LC-MS/MS.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples from each buffer.
-
Analyze the samples by HPLC-UV or LC-MS/MS.
-
Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant (k) and the half-life (t1/2 = 0.693/k) at each pH.
BACE1 Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the BACE1 signaling pathway in the context of Alzheimer's disease and a general workflow for evaluating BACE1 inhibitors.
Caption: BACE1 signaling pathway in Alzheimer's disease.
References
Methodological & Application
Application Notes and Protocols for Bace1-IN-4 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bace1-IN-4, a potent and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), in primary neuronal cell culture experiments. This document includes the mechanism of action, detailed experimental protocols, and expected outcomes for studying the effects of BACE1 inhibition on amyloid-beta (Aβ) production and amyloid precursor protein (APP) processing.
Introduction
BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of APP, which leads to the generation of Aβ peptides.[1][2] An accumulation of these peptides is a pathological hallmark of Alzheimer's disease. This compound is a potent and selective inhibitor of BACE1, making it a valuable tool for studying the consequences of BACE1 inhibition in a physiologically relevant cell model.
Mechanism of Action
This compound is a non-peptidic, cell-permeable small molecule that targets the active site of the BACE1 enzyme. By binding to BACE1, it prevents the cleavage of APP into the soluble sAPPβ fragment and the membrane-bound C-terminal fragment C99. This inhibition of the primary step in the amyloidogenic pathway leads to a reduction in the downstream production of Aβ peptides, primarily Aβ40 and Aβ42.
Quantitative Data Summary
The following table summarizes the key in vitro biochemical data for this compound.
| Parameter | Value | Species | Notes |
| IC50 | 3.8 nM | Human | Half-maximal inhibitory concentration against BACE1.[3][4][5] |
| Ki | 1.9 nM | Human | Binding affinity (inhibition constant) for BACE1.[3][5] |
| Selectivity | >550-fold | Human | Highly selective for BACE1 over the homologous protease BACE2 (IC50 > 2090 nM).[3] |
The following table outlines the expected dose-dependent effects of a representative BACE1 inhibitor on Aβ levels in primary neuronal cultures, based on published data for similar inhibitors.
| Inhibitor Concentration | Expected % Reduction in Aβ40 | Expected % Reduction in Aβ42 |
| 1 nM | 10 - 20% | 10 - 20% |
| 10 nM | 40 - 60% | 40 - 60% |
| 100 nM | 70 - 90% | 70 - 90% |
| 1 µM | >90% | >90% |
Note: These are estimated values based on the potency of similar BACE1 inhibitors in primary neuronal cultures. Actual results with this compound should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of solid compound in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Complete neuronal culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture primary neurons to the desired maturity (e.g., 7-14 days in vitro).
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest concentration of this compound used.
-
Carefully remove the existing culture medium from the neuronal cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Analysis of Amyloid-Beta (Aβ) Levels by ELISA
Materials:
-
Conditioned medium from this compound treated and control neuronal cultures
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Following the treatment period, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Use the supernatant for Aβ analysis. The samples can be stored at -80°C if not used immediately.
-
Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of Aβ in each sample based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates if desired.
Protocol 4: Analysis of APP Processing by Western Blot
Materials:
-
Cell lysates from this compound treated and control neuronal cultures
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against sAPPβ, full-length APP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After collecting the conditioned medium, wash the cells once with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
References
- 1. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bace1 Inhibition in Alzheimer's Disease Mouse Models
Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Bace1-IN-4." The following application notes and protocols are a synthesis of established methodologies and data from preclinical studies of various well-characterized BACE1 inhibitors in Alzheimer's disease (AD) mouse models. This document is intended to serve as a comprehensive guide for researchers and drug development professionals on the evaluation of BACE1 inhibitors in a preclinical setting.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in Alzheimer's disease research. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its inhibition is a key strategy to reduce Aβ accumulation, a pathological hallmark of AD.[1][2] This document provides detailed protocols for the in vivo evaluation of BACE1 inhibitors in transgenic mouse models of AD, focusing on dosage, administration, and assessment of efficacy.
Data Presentation: Efficacy of BACE1 Inhibitors in AD Mouse Models
The following table summarizes quantitative data from various preclinical studies on BACE1 inhibitors, demonstrating their effects on Aβ levels in different AD mouse models.
| BACE1 Inhibitor | Mouse Model | Dosage & Administration | Duration | Effect on Brain Aβ Levels | Reference |
| GRL-8234 | 5XFAD | 33.4 mg/kg, intraperitoneal injection, once daily | 28 days | Reversed contextual memory deficits | [3] |
| Inhibitor IV | Non-transgenic | Not specified | Not specified | 30% reduction in Aβ1-40 | [4] |
| LY2811376 | Not specified | Oral administration | Not specified | Dose-dependent reduction of Aβ levels | [5] |
| Compound VIa | AD Mouse Model | Oral administration | Not specified | Significant decrease in blood Aβ1-40 and Aβ1-42 | [6] |
| Atabecestat | APPPS1 | 100 or 300 mg/kg, oral gavage, once daily | 3 days | Sustained reduction of human Aβ1-40 and Aβ1-42 | |
| Genetic Deletion (BACE1+/-) | 5XFAD | N/A (Genetic model) | 9 months | ~65% reduction in Aβ40 and ~45% in Aβ42 | [7] |
Experimental Protocols
Animal Models
The 5XFAD transgenic mouse model is a commonly used and aggressive model of amyloid pathology, co-expressing five human familial AD mutations in APP and PSEN1.[3][8] These mice develop amyloid plaques as early as two months of age.[8] Other models such as the APPPS1 and 3xTg-AD are also utilized.[9]
BACE1 Inhibitor Preparation and Administration
-
Preparation: BACE1 inhibitors are typically formulated for either oral gavage or intraperitoneal injection. For example, GRL-8234 was dissolved in a 50:50 mixture of 0.5% polyethylene glycol 300 and 5% glucose.[3]
-
Administration:
-
Oral Gavage: As demonstrated with Atabecestat, the inhibitor is administered directly into the stomach using a gavage needle. Doses can range from 100 to 300 mg/kg daily.
-
Intraperitoneal Injection: As with GRL-8234, the inhibitor is injected into the peritoneal cavity. A typical dose is 33.4 mg/kg administered once daily.[3]
-
Experimental Workflow for Efficacy Assessment
The following protocol outlines a typical workflow for evaluating the efficacy of a BACE1 inhibitor in reducing Aβ pathology and improving cognitive function in 5XFAD mice.
-
Animal Selection and Baseline Assessment:
-
Use 4-month-old 5XFAD transgenic mice and wild-type littermates as controls.[3]
-
Perform baseline cognitive testing (e.g., contextual fear conditioning) to establish initial memory function.
-
-
Chronic Dosing Regimen:
-
Administer the BACE1 inhibitor or vehicle control daily for 28 consecutive days via the chosen route (oral gavage or intraperitoneal injection).[3]
-
-
Post-Treatment Cognitive Assessment:
-
One day after the final dose, repeat the cognitive testing to assess for improvements in memory and learning.[3]
-
-
Tissue Collection and Biochemical Analysis:
-
Following cognitive testing, euthanize the mice and collect brain tissue.
-
Homogenize one brain hemisphere for biochemical analysis.
-
Measure Aβ40 and Aβ42 levels using enzyme-linked immunosorbent assay (ELISA).
-
Perform western blotting to assess levels of BACE1, full-length APP, and the C-terminal fragment of APP (C99) to confirm target engagement and mechanism of action.[7]
-
-
Histopathological Analysis:
-
Fix the other brain hemisphere in 4% paraformaldehyde for immunohistochemistry.
-
Stain brain sections with antibodies against Aβ to visualize and quantify amyloid plaque burden.
-
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in Amyloid-Beta Production
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[2][10] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[10] The C99 fragment is subsequently cleaved by γ-secretase to produce the Aβ peptide.[10]
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Experimental Workflow for BACE1 Inhibitor Evaluation
The following diagram illustrates the logical flow of an in vivo study to assess a BACE1 inhibitor.
Caption: In vivo evaluation workflow for a BACE1 inhibitor.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. The selective BACE1 inhibitor VIa reduces amyloid-β production in cell and mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic reductions of BACE1 and amyloid-β ameliorate impairment of conditioned taste aversion memory in 5XFAD Alzheimer model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 deletion in the adult mouse reverses preformed amyloid deposition and improves cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Bace1-IN-4 Stock Solutions for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary drug target in the therapeutic strategy for Alzheimer's disease.[1][2] As a transmembrane aspartyl protease, BACE1 catalyzes the rate-limiting first step in the generation of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[3][4][5] Bace1-IN-4 is a potent and highly selective inhibitor of BACE1, with an IC₅₀ of 3.8 nM.[6][7] This selectivity makes it a valuable research tool for studying the consequences of BACE1 inhibition in cellular models of Alzheimer's disease.
These application notes provide a detailed protocol for the preparation of this compound stock solutions and subsequent working solutions for use in various cell-based assays. Proper preparation and storage are critical to ensure the compound's stability and the reproducibility of experimental results.
This compound Quantitative Data
A summary of the key chemical and biological properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃F₂N₅O₄S₂ | [7] |
| Molecular Weight | 511.57 g/mol | [7] |
| CAS Number | 2361157-92-6 | [6][7] |
| Solubility | 10 mM in DMSO | [7] |
| BACE1 IC₅₀ | 3.8 nM | [6] |
| BACE1 Kᵢ | 1.9 nM | [6] |
| BACE2 IC₅₀ | 2090 nM | [6] |
BACE1 Signaling and Inhibition
The diagram below illustrates the canonical amyloidogenic pathway, where BACE1 cleaves the Amyloid Precursor Protein (APP), and the inhibitory action of this compound.
Caption: The role of BACE1 in APP processing and its inhibition by this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 2361157-92-6)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol 1: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO.
-
Pre-calculation: Before weighing, calculate the mass of this compound powder required. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 511.57 g/mol / 1000 = 5.12 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood or other ventilated area.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the corresponding volume of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber or opaque microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store the aliquots at -20°C. Stock solutions are generally stable for up to one month when stored properly.[8] For longer-term storage, -80°C is recommended.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the primary stock solution to final working concentrations for treating cells.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often practical to first prepare an intermediate stock solution (e.g., 100 µM or 1 mM) from the primary 10 mM stock using the appropriate sterile cell culture medium or assay buffer.
-
Example: To prepare 1 mL of a 100 µM solution from a 10 mM stock (a 1:100 dilution), add 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
-
Final Dilution: Prepare the final working concentrations by further diluting the intermediate stock into the cell culture medium. The final concentration will depend on the specific experimental design; for BACE1 inhibitors, this can range from low nanomolar to micromolar concentrations.[9][10]
-
Vehicle Control: It is crucial to prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final concentration of DMSO in the cell culture should be kept consistent across all wells and should ideally not exceed 0.5-1% to avoid solvent toxicity.[11]
-
Application to Cells: Immediately add the final working solutions (and vehicle control) to your cell-based assay.
Stock Solution Preparation Workflow
The following diagram outlines the key steps for preparing this compound stock solutions.
Caption: Workflow for the preparation and storage of this compound stock solution.
Safety and Handling
This compound is intended for research use only. As with any chemical compound, standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Note: Bace1-IN-4 for High-Throughput Screening of BACE1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in the development of disease-modifying treatments for Alzheimer's disease. As an aspartyl protease, BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP).[1][2] This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which subsequently aggregate to form the senile plaques characteristic of Alzheimer's pathology.[1] Consequently, the inhibition of BACE1 is a leading strategy to reduce Aβ production. High-throughput screening (HTS) is a critical methodology for identifying novel small-molecule inhibitors of BACE1 from large compound libraries.[3]
Bace1-IN-4 is a potent and highly selective BACE1 inhibitor, making it an exemplary tool compound for HTS campaigns.[4][5] Its utility lies in its application as a positive control for validating assay performance, establishing a benchmark for hit compound potency, and aiding in the characterization of new potential inhibitors. This document provides detailed protocols and data for the application of this compound in a typical fluorogenic HTS assay for BACE1.
BACE1 Signaling in the Amyloidogenic Pathway
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the primary event driving Alzheimer's disease pathogenesis.[6] BACE1, along with γ-secretase, is essential for the generation of Aβ from APP. The process begins with BACE1 cleaving APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99. The C99 fragment is then cleaved by γ-secretase to release the Aβ peptides.[1][7] An alternative, non-amyloidogenic pathway involves α-secretase, which cleaves APP within the Aβ domain, precluding Aβ formation.
Data Presentation
Biochemical Profile of this compound
This compound demonstrates high potency for BACE1 and significant selectivity over the homologous protease BACE2 and other aspartyl proteases like Cathepsin D. This selectivity is crucial for minimizing potential off-target effects, as BACE2 has distinct physiological substrates.[8]
| Parameter | BACE1 | BACE2 | Cathepsin D | Selectivity (BACE2/BACE1) |
| IC₅₀ | 3.8 nM[4][5] | 2090 nM[5] | >10,000 nM | ~550-fold |
| Kᵢ | 1.9 nM[4][5] | 1740 nM[5] | Not Determined | ~915-fold |
Table 1: In vitro inhibitory profile of this compound against BACE1 and related proteases. The high selectivity ratio indicates a favorable profile for a tool compound.
Typical HTS Assay Performance with this compound
In an HTS setting, assay quality is monitored using statistical parameters like the Z'-factor. A robust assay, suitable for screening, typically has a Z'-factor greater than 0.5. This compound, used as a 100% inhibition control, helps ensure the assay meets these standards.
| Parameter | Value | Interpretation |
| Assay Principle | FRET (Fluorescence Resonance Energy Transfer) | Cleavage of a fluorogenic peptide substrate by BACE1 separates a quencher from a fluorophore, increasing signal. |
| Positive Control | This compound (e.g., at 1 µM) | Defines maximal inhibition signal. |
| Negative Control | DMSO Vehicle | Defines basal enzyme activity (0% inhibition). |
| Signal to Background (S/B) | > 5 | Indicates a sufficient dynamic range for the assay. |
| Z'-Factor | ≥ 0.7 | Indicates an excellent and robust assay suitable for HTS. |
Table 2: Representative performance metrics for a BACE1 HTS assay using this compound as a reference control.
Experimental Protocols
The following protocols describe a standard fluorogenic assay for screening BACE1 inhibitors and for determining the IC₅₀ of hit compounds, using this compound as a reference.
Protocol 1: Fluorogenic BACE1 Inhibition Assay for HTS
This protocol is designed for a 384-well plate format, common in HTS campaigns.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5. Ensure buffer is at room temperature before use.
-
BACE1 Enzyme: Recombinant human BACE1 (e.g., Cayman Chemical, Cat. No. 10007204) diluted in Assay Buffer to a final working concentration of ~5-10 ng/µL.[2] Keep on ice.
-
FRET Substrate: A commercially available BACE1 peptide substrate containing a fluorophore and a quencher. Dilute in Assay Buffer to the recommended working concentration (e.g., 2X the final concentration). Protect from light.
-
This compound (Positive Control): Prepare a 10 mM stock solution in DMSO. Serially dilute in DMSO and then in Assay Buffer to a 2X final concentration (e.g., 2 µM for a 1 µM final concentration).
-
Test Compounds: Prepare stock solutions in DMSO. Create a dilution plate with compounds at 2X the final desired screening concentration in Assay Buffer.
2. Assay Procedure:
-
Add 10 µL of test compound solution to the appropriate wells of a black, flat-bottom 384-well plate.
-
Add 10 µL of the this compound solution to the positive control wells.
-
Add 10 µL of Assay Buffer containing the equivalent percentage of DMSO to the negative control (0% inhibition) and enzyme control wells.
-
Add 5 µL of diluted BACE1 enzyme solution to all wells except the "no enzyme" background wells.
-
Mix gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 15 minutes to allow compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X FRET substrate solution to all wells. The final volume should be 20 µL.
-
Immediately measure the fluorescence in a kinetic mode on a compatible plate reader (e.g., Excitation/Emission wavelengths specific to the substrate, such as 345/500 nm). Read every 2-5 minutes for 30-60 minutes at 37°C.
3. Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [Rate_Sample - Rate_Background] / [Rate_Negative_Control - Rate_Background])
Protocol 2: IC₅₀ Determination for Hit Compounds
1. Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Hit Compounds & this compound: Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in DMSO. A typical starting concentration might be 100 µM. Further dilute the series in Assay Buffer to a 2X final concentration.
2. Assay Procedure:
-
Follow the steps outlined in Protocol 1, adding the serially diluted compounds and the this compound standard to the plate in triplicate.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound as described above.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizations of HTS Workflow and Logic
Troubleshooting and Considerations
-
Compound Interference: Test compounds may exhibit autofluorescence or act as quenchers. It is advisable to run a parallel assay in the absence of the BACE1 enzyme to identify and exclude compounds with significant signal interference.
-
Inhibitor Stability: Some BACE1 inhibitors have been observed to paradoxically increase BACE1 protein levels in cellular models by extending the protein's half-life.[7] While not a concern for biochemical HTS, this phenomenon should be considered during downstream characterization in cell-based assays.
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration in the assay is consistent across all wells and is kept low (typically ≤ 1%).
Conclusion
This compound is a valuable chemical probe for the study of BACE1. Its high potency and, critically, its selectivity over BACE2, make it an ideal positive control and reference compound for HTS campaigns. The use of this compound allows for the robust validation of screening assays and provides a clear benchmark for the potency and selectivity of newly identified hits, thereby accelerating the discovery of novel drug candidates for the treatment of Alzheimer's disease.
References
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]
Troubleshooting & Optimization
BACE1-IN-4 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for BACE1-IN-A4. This guide provides researchers, scientists, and drug development professionals with detailed information to address common solubility challenges encountered when working with BACE1-IN-4 in aqueous solutions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and relevant pathway information to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems related to the solubility of this compound in aqueous solutions.
Q1: What is the known solubility of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] However, specific quantitative data regarding its solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS) or cell culture media is not widely published. Like many small molecule inhibitors, this compound is expected to have limited solubility in purely aqueous solutions due to its hydrophobic nature.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may help keep the compound in solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% for most cell-based assays.
-
Use a Different Co-solvent: While DMSO is common, other organic solvents like ethanol can be used. A 1:1 solution of ethanol:PBS (pH 7.2) has been used for other sparingly soluble BACE1 inhibitors.[2]
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to disperse the compound and break up any initial aggregates that may have formed.
-
Gentle Warming: Gently warming the solution to 37°C may temporarily increase solubility. However, be cautious as prolonged heating can degrade the compound. Always check the compound's stability at elevated temperatures.
-
Use of Pluronic F-68 or other surfactants: A small amount of a non-ionic surfactant like Pluronic F-68 can aid in solubilizing hydrophobic compounds in aqueous media.
Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer?
A3: It is generally not recommended to prepare a primary stock solution of this compound in an aqueous buffer due to its low solubility. The recommended practice is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer for your working solution.
Q4: How should I store my this compound solutions?
A4:
-
DMSO Stock Solution: Aliquot your DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months at -20°C.
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[2] If precipitation is observed after storage, the solution should be discarded.
Quantitative Data Presentation
As specific public data on the aqueous solubility of this compound is limited, the following table provides a summary of its known solubility in an organic solvent. Researchers should empirically determine the maximum soluble concentration in their specific aqueous buffer system.
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Readily soluble.[1] |
| Aqueous Buffers | Not Reported | Expected to have low solubility. |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Aqueous Buffer
This protocol provides a general method for preparing a working solution of this compound from a DMSO stock. The final concentration and buffer composition should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Desired aqueous buffer (e.g., PBS, pH 7.4; Sodium Acetate buffer, pH 4.5)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 511.57 g/mol ).
-
Carefully weigh the this compound powder and dissolve it in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare the Aqueous Working Solution (Serial Dilution):
-
It is recommended to perform a serial dilution to minimize precipitation.
-
For a 1 µM final concentration in a 1 mL volume with a final DMSO concentration of 0.1%:
-
Pipette 99 µL of your aqueous buffer into a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound DMSO stock solution to the tube.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid mixing. This will create an intermediate dilution.
-
Take 10 µL of this intermediate dilution and add it to 990 µL of your final aqueous buffer.
-
Vortex thoroughly.
-
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Consider further dilution or other troubleshooting steps.
-
Use the freshly prepared working solution in your experiment immediately.
-
Mandatory Visualizations
BACE1 Signaling Pathway in Amyloid Precursor Protein (APP) Processing
The primary and most well-known function of BACE1 is its role in the amyloidogenic processing of the Amyloid Precursor Protein (APP), which leads to the generation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3][4][5] BACE1 initiates this pathway by cleaving APP at the β-secretase site.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Experimental Workflow for Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps for researchers to follow when encountering solubility issues with this compound in their experiments.
Caption: A logical workflow for addressing this compound solubility issues.
References
Optimizing Bace1-IN-4 concentration to avoid cytotoxicity in SH-SY5Y cells
Topic: Optimizing Bace1-IN-4 Concentration to Avoid Cytotoxicity in SH-SY5Y Cells
This guide provides a comprehensive framework for determining the optimal, non-cytotoxic concentration of this compound for your experiments with SH-SY5Y human neuroblastoma cells. As specific cytotoxicity data for this compound is not publicly available, this document outlines a generalized methodology and best practices for characterizing any novel BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cytotoxicity a concern?
A1: this compound is a research compound designed to inhibit the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease pathogenesis.[1][2] While inhibiting BACE1 is a therapeutic goal, high concentrations of BACE1 inhibitors or off-target effects can interfere with normal cellular processes, leading to cytotoxicity.[2] It is crucial to identify a concentration that effectively inhibits BACE1 without harming the cells.
Q2: What is the recommended starting concentration range for this compound in SH-SY5Y cells?
A2: Without prior data, a broad concentration range should be tested initially. A common strategy is to perform serial dilutions over several orders of magnitude, for example, from 1 nM to 100 µM. This wide range helps to identify the concentration at which the desired effect is observed and the threshold at which cytotoxicity begins.
Q3: What are the common methods to assess cytotoxicity in SH-SY5Y cells?
A3: The most common methods are cell viability and cytotoxicity assays. The MTT assay measures the metabolic activity of viable cells, while the Lactate Dehydrogenase (LDH) assay quantifies a cytosolic enzyme released from cells with damaged membranes.[3] These assays provide quantitative data on the cellular response to the compound.
Q4: How long should I expose the SH-SY5Y cells to this compound?
A4: The incubation time is a critical parameter and should be determined based on your experimental goals. A typical starting point for cytotoxicity screening is 24 hours. However, depending on the mechanism of action and the desired outcome, this can be adjusted. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the compound's long-term effects.
Experimental Protocol: Determining the Cytotoxic Profile of this compound
This protocol provides a step-by-step guide to performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration for viability) of this compound in SH-SY5Y cells using the MTT and LDH assays.
Part 1: Cell Culture and Plating
-
Cell Maintenance: Culture SH-SY5Y cells in a suitable medium, such as DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[3][4]
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.
Part 2: Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like Triton X-100 for the LDH assay).
-
Incubation: Incubate the treated cells for the desired exposure time (e.g., 24 hours).
Part 3: Cytotoxicity Assessment
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Supernatant Collection: To measure released LDH, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell layer. Transfer it to a new 96-well plate.
-
Maximum LDH Release Control: To the remaining cells in the original plate, add 10 µL of a lysis buffer (e.g., 10X Triton X-100) to the control wells designated for maximum LDH release. Incubate for 45 minutes.[5] Collect the supernatant as in the previous step.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing a substrate and a dye to the collected supernatants.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Absorbance Reading: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm).[5]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically compares the LDH release in treated wells to the spontaneous (vehicle control) and maximum release controls.
Data Presentation
Summarize your quantitative data in a structured table to facilitate the determination of the optimal concentration range.
| This compound Conc. | Cell Viability (%) (MTT Assay) | % Cytotoxicity (LDH Assay) | Morphological Observations (e.g., cell rounding, detachment) |
| Vehicle Control | 100 | 0 | Normal, attached cells |
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM | |||
| 50 µM | |||
| 100 µM | |||
| Positive Control | 100 | Complete cell lysis |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathways affected by BACE1 inhibition.
Troubleshooting Guide
Q: My vehicle control (DMSO) is showing significant cell death. What should I do?
A: This indicates that the concentration of the solvent is too high. The final concentration of DMSO should generally be kept below 0.5%, and ideally at or below 0.1%. Perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your SH-SY5Y cells.
Q: I am seeing a high degree of variability between replicate wells. What could be the cause?
A: High variability can be caused by several factors:
-
Inconsistent cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before plating to ensure an even distribution in each well.
-
Pipetting errors: Be precise and consistent with your pipetting, especially during serial dilutions and reagent additions.
-
Edge effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth. To mitigate this, you can avoid using the outermost wells or fill them with sterile PBS.
Q: The results from my MTT and LDH assays are not correlating. Why might this happen?
A: The MTT and LDH assays measure different aspects of cell health. The MTT assay measures metabolic activity, which can decrease if a compound is cytostatic (inhibits proliferation) without necessarily being cytotoxic (killing cells). The LDH assay specifically measures cell membrane damage, an indicator of cell death. If a compound inhibits cell proliferation without causing lysis, you would see a decrease in the MTT signal but not a significant increase in LDH release.
Q: My cells look unhealthy (rounded, detached) even at low concentrations of this compound, but the viability assays show minimal cytotoxicity. What does this mean?
A: Morphological changes can be an early indicator of cellular stress that may not yet be reflected in viability assays, especially after short incubation times. It's important to always complement quantitative data with qualitative microscopic observation. Consider extending the incubation period to see if the morphological changes translate to decreased viability over time. The compound might also be affecting cell adhesion without immediately killing the cells.
References
Troubleshooting inconsistent results with Bace1-IN-4 in animal studies
Welcome to the technical support center for Bace1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during in vivo studies with this potent and selective BACE1 inhibitor.
Troubleshooting Guide
This guide provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question: We are observing high variability in the reduction of amyloid-beta (Aβ) levels between animals in the same treatment group. What could be the cause?
Answer: Inconsistent reduction in Aβ levels can stem from several factors related to the formulation and administration of this compound, as well as biological variability.
-
Formulation and Solubility: this compound is soluble in DMSO at 10 mM.[1] However, for in vivo use, a vehicle suitable for animal administration is required. If the compound precipitates out of the vehicle, it will lead to inconsistent dosing.
-
Recommendation: Prepare a fresh formulation for each experiment. Visually inspect the formulation for any precipitation before administration. Consider using a vehicle known to improve the solubility and stability of similar small molecules, such as a solution containing a small percentage of DMSO, Tween 80, and saline. It is crucial to establish a stable and homogenous formulation.
-
-
Administration: The oral gavage technique, if not performed consistently, can lead to variability in the actual dose delivered to the stomach.
-
Recommendation: Ensure all personnel involved in dosing are properly trained and use a consistent technique. The volume and speed of administration should be standardized.
-
-
Pharmacokinetics: The oral bioavailability and brain penetration of this compound have not been publicly reported in the primary literature.[2] Poor or variable absorption from the gut can be a significant source of inconsistent plasma and brain concentrations.
-
Recommendation: If feasible, conduct a pilot pharmacokinetic study to determine the plasma and brain concentrations of this compound in your animal model at different time points after dosing. This will help you understand the absorption and distribution profile and select an optimal time point for assessing pharmacodynamic effects.
-
-
Biological Variability: Individual differences in metabolism and drug efflux transporters (like P-glycoprotein) can affect the exposure of the brain to the inhibitor.[3]
-
Recommendation: Use a sufficient number of animals per group to account for biological variability. Ensure that the animals are of a similar age and genetic background.
-
Question: We are not observing a significant reduction in brain Aβ levels, even at what we believe to be a high dose. What are the potential reasons?
Answer: A lack of efficacy can be due to insufficient target engagement in the central nervous system (CNS).
-
Blood-Brain Barrier (BBB) Penetration: Many small molecule BACE1 inhibitors have struggled with poor BBB penetration.[4] The ability of this compound to cross the BBB is not publicly documented.
-
Recommendation: Measure the brain-to-plasma concentration ratio of this compound in your animal model. A low ratio would indicate poor BBB penetration, and a higher dose might be necessary to achieve therapeutic concentrations in the brain.
-
-
P-glycoprotein (P-gp) Efflux: BACE1 inhibitors can be substrates for efflux transporters like P-gp at the BBB, which actively pump the compound out of the brain.[3]
-
Recommendation: Consider co-administration with a P-gp inhibitor in a pilot study to assess if this improves brain exposure and efficacy. However, be cautious as this can also alter the disposition of other compounds.
-
-
Inadequate Dose: Without established in vivo efficacy data for this compound, the dose required to achieve significant Aβ reduction is unknown.
-
Recommendation: Perform a dose-response study to determine the optimal dose for Aβ reduction in your specific animal model.
-
Question: We are observing unexpected adverse effects in our animals, such as weight loss or changes in behavior. Are these known side effects of BACE1 inhibition?
Answer: Yes, on-target adverse effects are a known concern with BACE1 inhibitors due to the enzyme's role in processing other physiological substrates besides amyloid precursor protein (APP).
-
Off-target vs. On-target Effects: While this compound is highly selective for BACE1 over BACE2 in vitro, it is crucial to distinguish between off-target effects of the compound itself and on-target effects of BACE1 inhibition.[2]
-
Known On-Target Effects of BACE1 Inhibition:
-
Neurological: BACE1 is involved in synaptic function and myelination through the processing of substrates like Neuregulin-1 (Nrg1).[5][6] Inhibition of BACE1 has been associated with impaired motor coordination in mice.[3] Some clinical trials with other BACE1 inhibitors have reported cognitive worsening.[7]
-
Ocular: Inhibition of cathepsin D, an off-target of some BACE1 inhibitors, has been linked to retinal toxicity.[5] this compound's activity against cathepsin D is not reported.
-
Hepatic: Liver toxicity has been a reason for the termination of some BACE1 inhibitor clinical trials.[7] This could be an off-target effect of the specific compound or an on-target effect related to BACE1's function in the liver.[3]
-
Recommendation: Carefully monitor your animals for any clinical signs of toxicity. If adverse effects are observed, consider reducing the dose or the duration of treatment. It may be beneficial to measure markers of liver function in the blood.
-
Frequently Asked Questions (FAQs)
Q1: What are the in vitro potency and selectivity of this compound?
A1: this compound is a potent and highly selective BACE1 inhibitor. Its reported in vitro activity is summarized in the table below.[2]
| Parameter | Value (nM) |
| BACE1 IC50 | 3.8 |
| BACE1 Ki | 1.9 |
| BACE2 IC50 | 2090 |
| BACE2 Ki | 1740 |
Q2: What is the recommended formulation for this compound in animal studies?
A2: While the primary publication does not provide a specific in vivo formulation for this compound, it is known to be soluble in DMSO at 10 mM.[1] For oral administration in rodents, a common practice is to prepare a suspension or solution in a vehicle such as 0.5% methylcellulose or a mixture containing a low percentage of DMSO and a surfactant like Tween 80 in saline. It is critical for the researcher to develop and validate a stable and homogenous formulation for their specific study.
Q3: What is a typical starting dose for this compound in mice?
A3: There is no publicly available information on the effective in vivo dose of this compound in any animal model. Researchers should perform a dose-response study starting with a low dose and escalating to find a dose that provides the desired pharmacodynamic effect (Aβ reduction) without causing overt toxicity.
Q4: How should I assess the efficacy of this compound in my animal model?
A4: The primary pharmacodynamic endpoint for a BACE1 inhibitor is the reduction of Aβ levels in the brain and/or cerebrospinal fluid (CSF).
-
Brain Tissue: Measure the levels of Aβ40 and Aβ42 in brain homogenates using ELISA or other sensitive immunoassays.
-
CSF: If feasible for your animal model, collection of CSF allows for the measurement of Aβ levels over time in the same animal.
-
sAPPβ: As a direct product of BACE1 cleavage of APP, measuring the levels of soluble APPβ (sAPPβ) can serve as a proximal biomarker of target engagement.
Experimental Protocols & Methodologies
Note: The following are generalized protocols based on common practices for in vivo studies with BACE1 inhibitors. These should be adapted and optimized for your specific experimental needs and animal model.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
0.9% Saline or 0.5% Methylcellulose
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of DMSO (e.g., 5-10% of the final volume). Vortex thoroughly to ensure complete dissolution.
-
Add Tween 80 to the DMSO solution (e.g., 5-10% of the final volume) and vortex to mix.
-
Slowly add the saline or methylcellulose solution to the DMSO/Tween 80 mixture while vortexing to bring the formulation to the final volume.
-
If any precipitation is observed, sonicate the mixture for a short period.
-
Visually inspect the final formulation for homogeneity before each use. Prepare fresh daily.
-
Protocol 2: Assessment of Brain Amyloid-Beta Levels
-
Materials:
-
Brain tissue from treated and vehicle control animals
-
Homogenization buffer (e.g., containing protease inhibitors)
-
Mechanical homogenizer
-
Microcentrifuge
-
ELISA kit for Aβ40 and Aβ42
-
-
Procedure:
-
Harvest the brain tissue from the animals at the desired time point after the final dose.
-
Weigh the tissue and add a defined volume of ice-cold homogenization buffer.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to separate the soluble and insoluble fractions.
-
Collect the supernatant (soluble fraction) for Aβ measurement.
-
The pellet (insoluble fraction) can be further processed (e.g., with formic acid extraction) to measure plaque-associated Aβ.
-
Follow the manufacturer's instructions for the Aβ ELISA kit to quantify the levels of Aβ40 and Aβ42 in the samples.
-
Normalize the Aβ levels to the total protein concentration of the brain homogenate.
-
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. Lessons from a BACE1 inhibitor trial: off-site but not off base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Orally Available, Brain Penetrant BACE1 Inhibitor That Affords Robust CNS Aβ Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Bace1-IN-4 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of Bace1-IN-4 in vitro. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to facilitate accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective inhibitor of Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1. BACE1 is a key enzyme in the amyloidogenic pathway, which is involved in the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The IC50 value of this compound for BACE1 is approximately 3.8 nM, with a Ki of 1.9 nM, indicating high-affinity binding to its primary target.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical step in drug development to ensure the safety and specificity of a compound. Off-target interactions can lead to unforeseen side effects and toxicities. For BACE1 inhibitors, selectivity is particularly important due to the presence of other structurally related aspartic proteases, such as BACE2 and Cathepsin D, which have important physiological functions. Unintended inhibition of these proteases could lead to adverse effects.
Q3: What are the known off-targets for BACE1 inhibitors in general?
A3: Due to structural similarities in the active site, BACE1 inhibitors can potentially interact with other aspartic proteases. The most commonly screened off-targets include BACE2, Cathepsin D, Pepsin, and Renin. For instance, off-target inhibition of Cathepsin D has been linked to ocular toxicity in some BACE1 inhibitor clinical trials.[1][2]
Q4: How selective is this compound for BACE1 over BACE2?
A4: this compound has been shown to be highly selective for BACE1 over its close homolog BACE2. The reported IC50 for BACE2 is 2090 nM, making it over 500-fold more selective for BACE1.
Q5: What in vitro assays are recommended for profiling the off-target effects of this compound?
A5: A tiered approach is recommended. Initially, a broad protease panel using a fluorescence resonance energy transfer (FRET)-based assay can provide a comprehensive overview of potential off-target interactions. For confirming direct target engagement in a more physiological context, a cell-based method like the Cellular Thermal Shift Assay (CETSA) is highly valuable.
Quantitative Data Summary
The following table summarizes the known in vitro potency and selectivity of this compound against its primary target and a key off-target. Data for a broader panel of proteases is often generated through specialized screening services.
| Target | IC50 (nM) | Ki (nM) | Notes |
| BACE1 (On-Target) | 3.8 | 1.9 | High-affinity binding to the primary therapeutic target. |
| BACE2 (Off-Target) | 2090 | 1740 | Demonstrates high selectivity for BACE1 over BACE2. |
| Cathepsin D | Data Not Available | Data Not Available | A critical off-target to assess due to potential for ocular toxicity.[1][2] |
| Pepsin | Data Not Available | Data Not Available | A common aspartic protease for selectivity profiling. |
| Renin | Data Not Available | Data Not Available | An aspartic protease involved in the renin-angiotensin system. |
Experimental Protocols
FRET-Based Protease Selectivity Panel
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of proteases using a FRET-based assay.
Principle: The assay utilizes a peptide substrate labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant proteases (e.g., BACE1, BACE2, Cathepsin D, Pepsin, Renin)
-
FRET peptide substrates specific for each protease
-
Assay buffer (specific to each protease)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute each recombinant protease to its optimal concentration in the corresponding pre-warmed assay buffer.
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Add 88 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 10 µL of the FRET peptide substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific FRET pair. Record data every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. CETSA measures the extent of this stabilization by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cell line of interest (e.g., HEK293 cells overexpressing BACE1)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Lysis:
-
Wash the cells with PBS and harvest them.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Shock:
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein (e.g., BACE1) and a control protein in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA).
-
Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Troubleshooting Guides
FRET-Based Protease Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Autofluorescence of this compound.- Contaminated reagents or microplate. | - Run a control with this compound and substrate without the enzyme to measure its intrinsic fluorescence and subtract it from the data.- Use fresh, high-quality reagents and plates. |
| Low signal-to-background ratio | - Suboptimal enzyme or substrate concentration.- Incorrect buffer conditions (pH, ionic strength).- Inefficient FRET pair. | - Optimize enzyme and substrate concentrations through titration experiments.- Ensure the assay buffer is optimal for the specific protease being tested.- Verify the spectral overlap of the FRET donor and acceptor. |
| Inconsistent results between replicates | - Pipetting errors.- Temperature fluctuations.- Incomplete mixing. | - Use calibrated pipettes and proper pipetting techniques.- Ensure consistent incubation temperatures.- Gently mix the plate after adding reagents. |
| No inhibition observed | - this compound is not an inhibitor of the tested protease.- Inactive enzyme.- Degraded inhibitor. | - Confirm the activity of the protease with a known inhibitor.- Use a fresh aliquot of this compound. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | - this compound does not bind to the target in the cellular context.- Insufficient drug concentration or incubation time.- Incorrect temperature range for heat shock. | - Confirm target engagement with an orthogonal method if possible.- Optimize drug concentration and incubation time.- Perform a temperature gradient to determine the optimal melting range of the target protein. |
| High variability in protein quantification | - Uneven heating in the thermal cycler.- Inconsistent lysis.- Errors in Western blotting or ELISA. | - Ensure the thermal cycler provides uniform heating.- Optimize the lysis protocol for consistency.- Include loading controls for Western blotting and run replicates for ELISA. |
| Target protein degradation | - Insufficient protease inhibitors in the lysis buffer. | - Add a fresh protease inhibitor cocktail to the lysis buffer immediately before use. |
| Insoluble target protein even at low temperatures | - The protein may be inherently unstable or prone to aggregation. | - Optimize the lysis buffer with detergents or stabilizing agents. |
Visualizations
Caption: BACE1 cleavage of APP in the amyloidogenic pathway.
Caption: this compound on-target and potential off-target relationships.
Caption: Experimental workflow for off-target screening.
References
Bace1-IN-4 dose-response curve optimization and IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curves and determining the IC50 of BACE1-IN-4.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during experimentation with this compound.
| Question | Answer |
| What is the reported IC50 of this compound? | This compound is a potent inhibitor of BACE1 with a reported IC50 of 3.8 nM. It is also highly selective for BACE1 over BACE2.[1] |
| My dose-response curve is flat or shows no inhibition. | There are several potential reasons for a lack of inhibition: - Inactive Inhibitor: Ensure that this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. - Incorrect Assay Conditions: Verify the pH and temperature of your assay buffer, as enzyme activity is sensitive to these parameters.[2] - Substrate Concentration Too High: An excessively high substrate concentration can overcome competitive inhibition. Try reducing the substrate concentration. |
| I'm observing high variability between my replicates. | High variability can be caused by: - Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. - Inconsistent Incubation Times: Use a multichannel pipette to initiate reactions simultaneously and ensure precise timing of incubation steps. - Plate Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents and alter results. Avoid using the outermost wells or fill them with buffer to maintain humidity.[2] |
| The fluorescence signal in my assay is too low. | A low signal can be addressed by: - Increasing Enzyme or Substrate Concentration: If the signal is weak, you can try increasing the concentration of the BACE1 enzyme or the fluorescent substrate.[3] - Extending Reaction Time: Allowing the enzymatic reaction to proceed for a longer period can generate a stronger signal.[3] - Checking Instrument Settings: Confirm that the fluorometer is set to the correct excitation and emission wavelengths for your substrate.[2] |
| My IC50 value is significantly different from the reported value. | Discrepancies in IC50 values can arise from: - Different Assay Formats: The reported IC50 was likely determined under specific experimental conditions. Variations in buffer composition, substrate type, enzyme concentration, and incubation time can all influence the apparent IC50. - Solvent Effects: Ensure the final concentration of solvents like DMSO is low and consistent across all wells, as they can inhibit enzyme activity. A final concentration of DMSO, methanol, or ethanol should not exceed 4%.[3] - Data Analysis: Use a non-linear regression model to fit your dose-response data and calculate the IC50. Ensure you have a sufficient number of data points spanning the inhibitory range. |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Ki | Selectivity |
| This compound | BACE1 | 3.8 nM[1] | 1.9 nM[1] | Highly selective over BACE2 (IC50 = 2090 nM)[1] |
Experimental Protocol: this compound Dose-Response and IC50 Determination
This protocol outlines a typical in vitro fluorescence-based assay to determine the dose-response curve and IC50 of this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
BACE1 Enzyme: Dilute recombinant human BACE1 enzyme to the desired working concentration in assay buffer. Keep the enzyme on ice.
-
Fluorogenic Substrate: Prepare a stock solution of a BACE1-specific fluorogenic substrate (e.g., a peptide with a quenched fluorophore) in DMSO. Further dilute to a working concentration in assay buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of inhibitor concentrations. Then, dilute these further into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
2. Assay Procedure:
-
Plate Setup: Add the diluted this compound solutions to the wells of a 96-well black microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted BACE1 enzyme solution to all wells except the negative control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 60-120 minutes at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize Data: Normalize the reaction rates to the positive control (100% activity) and the negative control (0% activity).
-
Generate Dose-Response Curve: Plot the percentage of BACE1 activity against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizations
Caption: Experimental workflow for this compound IC50 determination.
Caption: BACE1 signaling pathway and inhibition by this compound.
References
Strategies to overcome poor oral bioavailability of Bace1-IN-4 in rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with the oral bioavailability of BACE1-IN-4 in rodent models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in rats. What are the potential causes?
Poor oral bioavailability of this compound can stem from several factors, often related to its physicochemical properties. The most common causes include:
-
Poor Aqueous Solubility: As a poorly water-soluble drug, this compound may have a low dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2][3][4]
-
Low Permeability: The compound might have difficulty crossing the intestinal epithelium to enter systemic circulation.[4][5]
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[5][6]
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.[7][8]
Q2: What are the initial steps to troubleshoot the poor oral bioavailability of this compound?
Start by characterizing the physicochemical properties of your this compound batch. Key parameters to assess include:
-
Aqueous solubility at different pH values.
-
LogP/LogD to understand its lipophilicity.
-
Crystalline structure (polymorphism) can significantly impact solubility.[3][9]
A logical workflow for troubleshooting can be visualized as follows:
Caption: A stepwise approach to diagnosing the cause of poor oral bioavailability.
Q3: Which formulation strategies can enhance the oral bioavailability of this compound?
Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area by reducing particle size can enhance the dissolution rate.[3][9]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous, higher-energy state can improve solubility and dissolution.[6][9][10]
-
Lipid-Based Formulations: These can improve absorption by increasing solubility and utilizing lipid absorption pathways.[6][10][11] This includes Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Nanotechnology Approaches: Formulations like nanoparticles or nanoemulsions can increase surface area and improve absorption.[3][6][11]
-
Complexation with Cyclodextrins: Encapsulating the drug within cyclodextrin molecules can enhance its solubility.[4][11][12]
Troubleshooting Guides
Issue 1: Low Drug Exposure Due to Poor Solubility
If you suspect poor aqueous solubility is the primary issue, consider the following strategies:
| Strategy | Principle | Key Advantages | Key Disadvantages |
| Micronization | Increases surface area-to-volume ratio, enhancing dissolution rate.[3] | Simple, cost-effective, uses conventional equipment.[6] | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersion (ASD) | Stabilizes the drug in a high-energy, non-crystalline form within a hydrophilic polymer matrix, improving dissolution.[6][9] | Significant solubility enhancement; can be tailored with different polymers.[10] | Can be physically unstable (recrystallization); requires specific manufacturing processes like spray drying or hot-melt extrusion.[3][11] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids, facilitating absorption.[11] | Can enhance lymphatic transport, bypassing first-pass metabolism; suitable for lipophilic drugs.[6] | Potential for GI side effects with high surfactant concentrations; requires careful selection of excipients. |
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.
-
Preparation of Spray Solution: Dissolve this compound and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.
-
Spray the solution into the drying chamber. The solvent evaporates rapidly, forming solid particles of the drug dispersed in the polymer.
-
Collect the dried powder from the cyclone.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
Evaluate the in vitro dissolution of the ASD compared to the crystalline drug.
-
-
In Vivo Study: Administer the prepared ASD formulation to rodents and compare the pharmacokinetic profile to a simple suspension of the crystalline drug.
Issue 2: Low Bioavailability Due to High First-Pass Metabolism or P-gp Efflux
If this compound is rapidly metabolized or is a substrate for efflux pumps, the following should be considered:
| Strategy | Principle |
| Co-administration with Inhibitors | Use of a P-gp inhibitor (e.g., verapamil, ritonavir) or a CYP450 inhibitor (e.g., ketoconazole) in preclinical studies to confirm the involvement of these pathways.[7] |
| Lipid-Based Formulations | Some lipid excipients and surfactants can inhibit P-gp and/or promote lymphatic uptake, which bypasses the liver.[5][6] |
| Structural Modification (Prodrugs) | Chemical modification of the this compound molecule to mask the site of metabolism or create a prodrug that is not a substrate for efflux pumps.[8] |
-
Animal Groups:
-
Group 1: Vehicle control (oral gavage).
-
Group 2: this compound formulation (oral gavage).
-
Group 3: P-gp inhibitor (e.g., ritonavir at a suitable dose) administered orally 30-60 minutes before this compound.
-
Group 4: this compound formulation administered orally after pre-treatment with the P-gp inhibitor.
-
-
Dosing and Sampling:
-
Administer the compounds as planned.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-BACE1-IN-4 administration.
-
-
Analysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax). A significant increase in AUC and Cmax in the group pre-treated with the P-gp inhibitor would suggest that P-gp efflux is a major barrier to oral bioavailability.
-
BACE1 Signaling Pathway and Inhibition
BACE1 (Beta-secretase 1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. This compound is designed to inhibit this enzyme.
Caption: The amyloidogenic pathway and the inhibitory action of this compound.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Preventing degradation of Bace1-IN-4 during long-term storage
This technical support center provides guidance on preventing the degradation of Bace1-IN-4 during long-term storage and experimental use. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound should be stored as a solid powder at -20°C or -80°C, protected from light and moisture. The Certificate of Analysis accompanying the product provides specific storage recommendations that should always be followed.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound, typically in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability under these conditions should be verified.
Q3: Is this compound sensitive to light?
A3: this compound contains aromatic and heterocyclic moieties, which can be susceptible to photodegradation. Therefore, it is recommended to protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous media, especially at physiological pH, may be limited due to the presence of amide bonds that can undergo hydrolysis. It is advisable to prepare aqueous solutions fresh for each experiment and to minimize the time the compound spends in aqueous buffers.
Q5: Can I store this compound solutions at room temperature?
A5: Storing this compound solutions at room temperature is not recommended for extended periods. Degradation is likely to occur more rapidly at higher temperatures. If temporary storage at room temperature is necessary, the stability should be confirmed by analytical methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in experiments | 1. Degradation of the solid compound due to improper storage. 2. Degradation of the stock solution due to multiple freeze-thaw cycles. 3. Hydrolysis of the compound in aqueous experimental buffers. 4. Photodegradation from exposure to light. | 1. Verify the storage conditions of the solid compound (temperature, light, moisture). 2. Prepare fresh aliquots of the stock solution from a new vial of solid compound. 3. Prepare aqueous solutions immediately before use. Minimize incubation times in aqueous buffers. 4. Protect all solutions from light during storage and experiments. Use analytical techniques like HPLC or LC-MS to check the purity of the compound. |
| Inconsistent experimental results | 1. Incomplete dissolution of the compound. 2. Precipitation of the compound from the stock solution or in the experimental medium. 3. Use of a degraded stock solution. | 1. Ensure complete dissolution by vortexing or brief sonication. 2. Check the solubility of this compound in your experimental medium. Consider using a lower concentration or adding a solubilizing agent if compatible with your assay. 3. Use a freshly prepared stock solution or a new aliquot that has been stored correctly. |
| Appearance of extra peaks in HPLC/LC-MS analysis | 1. Presence of degradation products. 2. Contamination of the solvent or sample. | 1. Compare the chromatogram to that of a freshly prepared standard. Identify potential degradation products by their mass-to-charge ratio using mass spectrometry. 2. Analyze the solvent blank to rule out contamination. |
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under various storage conditions. Note: This data is for illustrative purposes only. Users should perform their own stability studies.
| Storage Condition | Solvent | Duration | Purity (Hypothetical %) |
| -80°C, protected from light | Solid | 12 months | >99% |
| -20°C, protected from light | Solid | 12 months | >98% |
| 4°C, protected from light | Solid | 1 month | >95% |
| Room Temperature, exposed to light | Solid | 1 week | <90% |
| -80°C, protected from light (single freeze-thaw) | DMSO | 6 months | >98% |
| -20°C, protected from light (>5 freeze-thaw cycles) | DMSO | 1 month | <95% |
| 4°C, protected from light | DMSO | 1 week | ~90% |
| Room Temperature, exposed to light | Aqueous Buffer (pH 7.4) | 24 hours | <85% |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 10 µg/mL in a 50:50 mixture of ACN and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the molecular weights of potential degradation products of this compound.
Materials:
-
This compound sample (control and stressed)
-
LC-MS grade solvents (as per HPLC protocol)
-
LC-MS system with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation: Prepare a fresh control sample of this compound. To generate degradation products for analysis, intentionally stress a separate sample (e.g., by exposure to strong acid, base, light, or heat).
-
LC Conditions: Use the same HPLC method as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis: Analyze the mass spectra of the peaks observed in the chromatogram. Compare the spectra of the stressed sample to the control to identify new peaks corresponding to degradation products. Determine the molecular weights of these products from their mass-to-charge ratios.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and characterize degradation products.
Materials:
-
This compound sample (high purity)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d6 in an NMR tube.
-
NMR Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum.
-
Acquire a 1D carbon (¹³C) NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for detailed structural elucidation.
-
-
Data Analysis: Process the NMR data and compare the obtained spectra with the expected chemical shifts and coupling constants for the structure of this compound. For degradation products, NMR can help identify structural changes.
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for loss of this compound activity.
References
Validation & Comparative
A Comparative Analysis of Bace1-IN-4 and Verubecestat (MK-8931) for Alzheimer's Disease Research
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic strategy in the development of disease-modifying treatments for Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathogenesis. This guide provides a comparative overview of two notable BACE1 inhibitors: Bace1-IN-4 and the clinically evaluated compound, Verubecestat (MK-8931).
This comparison is based on available preclinical and clinical data. It is important to note that while extensive information is available for Verubecestat, publicly accessible data for this compound is limited, restricting a direct and comprehensive efficacy comparison.
Data Presentation: In Vitro Inhibitory Activity
The primary measure of a BACE1 inhibitor's potency is its ability to inhibit the enzymatic activity of BACE1 in vitro. The following table summarizes the available inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and Verubecestat.
| Compound | BACE1 IC50 | BACE1 Ki | BACE2 IC50/Ki | Selectivity (BACE2/BACE1) |
| This compound | 3.8 nM | 1.9 nM | IC50: 2090 nM, Ki: 1740 nM | ~550-fold |
| Verubecestat (MK-8931) | 2.2 nM | 2.2 nM | Ki: 0.38 nM | ~0.17-fold (more potent on BACE2) |
Efficacy of Verubecestat (MK-8931): From Preclinical Models to Human Trials
Verubecestat, developed by Merck, was a frontrunner in the clinical development of BACE1 inhibitors. Its progression through extensive preclinical and clinical studies provides a valuable dataset for understanding the potential and the challenges of BACE1 inhibition.
Preclinical Efficacy
In preclinical studies, Verubecestat demonstrated robust dose-dependent reduction of Aβ levels in various animal models.
-
In vitro cellular assays: In HEK293 cells expressing a mutated form of the amyloid precursor protein (APP), Verubecestat effectively reduced the production of Aβ1-40, Aβ1-42, and the soluble APPβ fragment (sAPPβ) with IC50 values of 2.1 nM, 0.7 nM, and 4.4 nM, respectively.
-
In vivo animal models: Oral administration of Verubecestat to rats and cynomolgus monkeys resulted in a significant and sustained reduction of Aβ40 in both cerebrospinal fluid (CSF) and brain cortex. In aged Tg2576-AβPPswe mice, a model for Alzheimer's disease, chronic treatment with Verubecestat suppressed the accumulation of brain Aβ40 and Aβ42 and reduced amyloid plaque load[1][2]. Specifically, it reduced plasma and CSF Aβ40 and Aβ42 by over 90% and 62-68%, respectively[1][2].
Clinical Efficacy and Outcomes
Verubecestat was the first BACE1 inhibitor to advance to Phase 3 clinical trials.
-
Phase 1 Trials: In healthy volunteers and patients with Alzheimer's disease, Verubecestat was generally well-tolerated and led to a dose-dependent reduction of Aβ40 and Aβ42 in the CSF. Doses of 12 mg and 40 mg reduced CSF Aβ levels by approximately 60% and 75%, respectively.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for this compound are not available, the following outlines general methodologies used in the evaluation of BACE1 inhibitors, largely based on the studies of Verubecestat.
BACE1 Enzyme Inhibition Assay (In Vitro)
A common method to determine the IC50 of a BACE1 inhibitor is a fluorescence resonance energy transfer (FRET) assay.
-
Reagents: Recombinant human BACE1 enzyme, a synthetic peptide substrate containing a fluorophore and a quencher, assay buffer, and the test compound (e.g., this compound or Verubecestat).
-
Procedure:
-
The test compound is serially diluted and incubated with the BACE1 enzyme in a microplate.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
If the enzyme is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.
-
The fluorescence is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated. The percentage of inhibition at each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Amyloid-Beta (Aβ) Quantification in Cell Culture
Cell-based assays are used to assess the inhibitor's ability to reduce Aβ production in a cellular context.
-
Cell Culture: A cell line that overexpresses human APP, often with mutations that increase Aβ production (e.g., HEK293-APPSwe/Lon), is used.
-
Treatment: Cells are treated with varying concentrations of the BACE1 inhibitor for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture medium (conditioned medium) is collected.
-
Aβ Measurement: The levels of Aβ40 and Aβ42 in the conditioned medium are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). This involves using specific antibodies to capture and detect the Aβ peptides.
-
Data Analysis: The reduction in Aβ levels in the presence of the inhibitor is compared to untreated cells to determine the compound's cellular efficacy.
In Vivo Assessment of Aβ Levels in Animal Models
Animal models are essential for evaluating the pharmacokinetics, pharmacodynamics, and efficacy of BACE1 inhibitors in a living organism.
-
Animal Model: Transgenic mice that express human APP and develop age-dependent amyloid pathology (e.g., Tg2576) are commonly used.
-
Drug Administration: The inhibitor is administered orally or via another relevant route over a defined period (acute or chronic dosing).
-
Sample Collection: At the end of the treatment period, CSF, blood (plasma), and brain tissue are collected.
-
Aβ Quantification: Aβ levels in the CSF and plasma are measured by ELISA. For brain tissue, it is first homogenized, and soluble and insoluble Aβ fractions are extracted and then quantified by ELISA.
-
Histopathological Analysis: Brain sections can be stained with specific antibodies to visualize and quantify amyloid plaque deposition.
-
Data Analysis: Aβ levels and plaque burden in treated animals are compared to those in a vehicle-treated control group to assess the in vivo efficacy of the inhibitor.
Mandatory Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of BACE1 in the amyloidogenic processing of APP.
Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.
General Experimental Workflow for BACE1 Inhibitor Evaluation
This diagram outlines a typical pipeline for the preclinical evaluation of a novel BACE1 inhibitor.
Caption: Preclinical workflow for the evaluation of BACE1 inhibitors.
References
- 1. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. The performance of plasma amyloid beta measurements in identifying amyloid plaques in Alzheimer’s disease: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Validating in vivo target engagement of Bace1-IN-4 in the central nervous system
This guide provides a comparative analysis of methodologies for validating the in vivo target engagement of BACE1 inhibitors in the central nervous system (CNS). It is intended for researchers, scientists, and drug development professionals. The guide will use Verubecestat (MK-8931) as a primary example and compare its performance with other notable BACE1 inhibitors, providing supporting experimental data and detailed protocols.
Introduction to BACE1 and In Vivo Target Engagement
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Therefore, inhibiting BACE1 in the CNS is a primary therapeutic strategy for reducing Aβ production.
Validating that a BACE1 inhibitor reaches its target in the CNS and exerts the desired biological effect is a crucial step in its development. This is typically achieved by measuring the downstream products of BACE1 activity in the cerebrospinal fluid (CSF), which is in direct contact with the brain's interstitial fluid. The key biomarkers for assessing BACE1 engagement are Aβ peptides (specifically Aβ40 and Aβ42) and the soluble N-terminal fragment of APP cleaved by BACE1 (sAPPβ). A reduction in the levels of these biomarkers in the CSF following administration of a BACE1 inhibitor provides direct evidence of target engagement.
Comparative Analysis of BACE1 Inhibitors
The following tables summarize the in vivo performance of several BACE1 inhibitors in reducing key CSF biomarkers, demonstrating their target engagement in the CNS.
Table 1: In Vivo CNS Target Engagement of Verubecestat (MK-8931)
| Species | Dose | Route of Administration | Time Point | CSF Aβ40 Reduction | CSF Aβ42 Reduction | CSF sAPPβ Reduction | Reference |
| Rat | 10 mg/kg | Oral (single dose) | 24 hours | ~80% | Not Reported | ~80% | [1][2] |
| Cynomolgus Monkey | 10, 30, 100 mg/kg | Oral (9 months) | Not Specified | >80% | >80% | >80% | [1] |
| Healthy Humans | 100 mg | Oral (single dose) | 36 hours | 75% | Similar to Aβ40 | Similar to Aβ40 | [3] |
| Alzheimer's Patients | 12, 40, 60 mg | Oral (daily) | Not Specified | Dose-dependent | Dose-dependent | Dose-dependent | [4][5] |
Table 2: Comparison with Alternative BACE1 Inhibitors
| Inhibitor | Species | Dose | CSF Aβ40 Reduction | CSF Aβ42 Reduction | CSF sAPPβ Reduction | Reference |
| Atabecestat (JNJ-54861911) | Early AD Patients (Caucasian) | 10 mg/day (28 days) | 67% | Similar to Aβ40 | Declined from baseline | [6][7] |
| Early AD Patients (Caucasian) | 50 mg/day (28 days) | 87-90% | Similar to Aβ40 | Declined from baseline | [6][7] | |
| Elenbecestat (E2609) | Healthy Humans | 400 mg (MAD) | up to 85% | up to 92% (800mg SAD) | Similar decreases | [3][8] |
| MCI/Mild-Moderate AD | 50 mg/day | ~70% (Aβ1-x) | Not Specified | Not Specified | [9][10] | |
| Lanabecestat (AZD3293) | Healthy Japanese Subjects | Not Specified | Significant | Significant | Decreased | [11][12] |
Experimental Protocols
In Vivo Animal Studies
Objective: To determine the effect of a BACE1 inhibitor on CSF and brain Aβ and sAPPβ levels in preclinical animal models.
Animal Models:
-
Rats (e.g., Sprague-Dawley): Commonly used for initial pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Non-human primates (e.g., Cynomolgus monkeys): Their closer phylogenetic relationship to humans makes them a valuable model for predicting human responses.[1]
-
Transgenic Mouse Models of Alzheimer's Disease (e.g., APPPS1): These models overexpress human APP with mutations found in familial Alzheimer's disease, leading to the development of amyloid plaques.[13][14]
Methodology:
-
Dosing: The BACE1 inhibitor is administered orally or via another relevant route. Dosing regimens can be single-dose or multiple-dose over a specified period.[1][14]
-
CSF Collection: At designated time points post-dosing, CSF is collected. In rats, this is often done via cisterna magna puncture under anesthesia. In monkeys, CSF can be collected via lumbar puncture.
-
Brain Tissue Collection: Following CSF collection, animals are euthanized, and brain tissue (e.g., cortex) is harvested and snap-frozen for subsequent analysis.[1]
-
Biomarker Analysis: CSF and brain homogenates are analyzed for Aβ40, Aβ42, and sAPPβ levels using methods described below (ELISA or Mass Spectrometry).
Human Clinical Trials
Objective: To assess the safety, tolerability, and pharmacodynamic effects of a BACE1 inhibitor on CSF biomarkers in healthy volunteers and Alzheimer's disease patients.
Study Design:
-
Phase 1 Studies: Typically involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy volunteers to assess safety and PK/PD.[3]
-
Phase 2/3 Studies: Conducted in patient populations (e.g., mild-to-moderate AD, early AD) to evaluate efficacy and long-term safety.[6][15]
Methodology:
-
Participant Recruitment: Subjects are enrolled based on specific inclusion and exclusion criteria, which may include confirmation of amyloid pathology via PET imaging or CSF Aβ42 levels.[3]
-
Dosing: The investigational drug or a placebo is administered according to a randomized, double-blind protocol.
-
CSF Collection: CSF is collected via lumbar puncture at baseline and at various time points after drug administration.
-
Biomarker Analysis: CSF samples are analyzed for Aβ40, Aβ42, and sAPPβ concentrations.[3][6]
Biomarker Analysis Methods
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: ELISA is a plate-based immunoassay technique that uses specific antibodies to detect and quantify the target analyte. For Aβ and sAPPβ, sandwich ELISAs are commonly used.
-
Protocol Outline:
-
Microplate wells are coated with a capture antibody specific for the target protein (e.g., anti-Aβ40).
-
CSF samples and standards are added to the wells.
-
After incubation and washing, a detection antibody, also specific to the target but at a different epitope and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
The signal intensity is proportional to the concentration of the analyte in the sample, which is determined by comparison to a standard curve.[16][17]
-
Mass Spectrometry (MS):
-
Principle: MS-based methods, often coupled with liquid chromatography (LC-MS/MS), provide a highly specific and sensitive means of quantifying peptides. For Aβ, this often involves immunoprecipitation followed by MS analysis.
-
Protocol Outline:
-
Immunoprecipitation (IP): Aβ peptides are captured from the CSF using specific antibodies conjugated to magnetic beads.
-
Elution and Digestion (Optional): The captured peptides are eluted from the beads. For larger proteins, a digestion step to generate smaller, more easily analyzable peptides may be necessary.
-
LC-MS/MS Analysis: The sample is injected into an LC system for separation, followed by ionization and analysis in a mass spectrometer. The mass-to-charge ratio and fragmentation pattern of the peptides are used for identification and quantification, often using stable isotope-labeled internal standards for accuracy.[18][19]
-
Visualizations
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing Cerebrospinal Fluid Biomarkers in Clinical Trials for Treating Alzheimer's and Parkinson's Diseases: Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eisai.com [eisai.com]
- 10. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE ELENBECESTAT MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 11. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. New ELISAs with high specificity for soluble oligomers of amyloid β-protein detect natural Aβ oligomers in human brain but not CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Mass Spectrometry Analysis of Cerebrospinal Fluid Protein Biomarkers in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Bace1-IN-4: A Comparative Analysis Against Cathepsin D and Other Aspartyl Proteases
For researchers engaged in the development of therapeutics for Alzheimer's disease, the selectivity of BACE1 inhibitors is a critical parameter to ensure both efficacy and safety. This guide provides a detailed comparison of the investigational inhibitor Bace1-IN-4 and its cross-reactivity profile against the primary target, β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and key off-target aspartyl proteases, including the closely related homolog BACE2 and the lysosomal protease Cathepsin D. Off-target inhibition of proteases like Cathepsin D has been linked to adverse effects, such as ocular toxicity, underscoring the necessity for highly selective compounds in clinical development.[1][2]
This compound (also referred to as compound 22 in its primary publication) was developed through structure-based drug design to specifically target the flap region of the BACE1 active site, an area with structural differences compared to BACE2, with the goal of achieving high selectivity.[3][4][5] This guide presents the quantitative data on its inhibitory potency and selectivity, details the experimental methods used for its characterization, and visualizes the relevant biological pathway and experimental workflow.
Performance Data: Inhibitory Activity and Selectivity
The inhibitory potency of this compound was evaluated against a panel of human aspartyl proteases. The data, summarized in the table below, demonstrates that this compound is a potent inhibitor of BACE1 with exceptional selectivity over BACE2 and other key aspartyl proteases.
| Enzyme | IC50 (nM) | Ki (nM) | Selectivity (fold vs. BACE1 IC50) |
| BACE1 | 3.8 | 1.9 | - |
| BACE2 | 2090 | 1740 | ~550 |
| Cathepsin D | >10,000 | N/A | >2630 |
| Renin | >10,000 | N/A | >2630 |
| Pepsin | >10,000 | N/A | >2630 |
Data sourced from Fujimoto et al., J Med Chem. 2019;62(10):5080-5095.
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using a standardized enzymatic assay. The following protocol is a representative methodology for assessing the potency of BACE1 inhibitors.
Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the proteolytic activity of BACE1 on a synthetic substrate. The principle is based on Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
Recombinant human BACE1 (soluble ectodomain)
-
Fluorogenic peptide substrate containing the "Swedish" mutation, flanked by a fluorescent donor (e.g., EDANS) and a quenching acceptor (e.g., Dabcyl).
-
Assay Buffer: Typically sodium acetate buffer at an acidic pH (e.g., pH 4.5) to mimic the environment of the endosome where BACE1 is active.
-
Test compound (this compound) dissolved in DMSO.
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound solution (this compound) or DMSO for control wells.
-
Add the recombinant human BACE1 enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the FRET peptide substrate to all wells.
-
Signal Detection: The fluorescence intensity is measured kinetically over a period of time (e.g., 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., ~340 nm excitation and ~490 nm emission for EDANS).
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control (DMSO) wells.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response curve using a suitable nonlinear regression model.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualizations
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Workflow for the FRET-based enzymatic inhibition assay.
References
- 1. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: Bace1-IN-4 and Elenbecestat in Amyloid-Beta (Aβ) Reduction
This guide provides a comparative analysis of two prominent Beta-secretase 1 (BACE1) inhibitors, Bace1-IN-4 and Elenbecestat, focusing on their efficacy in reducing amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Both this compound and Elenbecestat are inhibitors of BACE1, a key enzyme in the amyloidogenic pathway. BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production of Aβ peptides.[1][2][3][4][5] By inhibiting BACE1, these compounds aim to reduce the levels of Aβ, thereby potentially slowing the progression of Alzheimer's disease.[1][2][6]
Quantitative Data on Inhibitory Potency and Aβ Reduction
The following table summarizes the available quantitative data for this compound and Elenbecestat. It is important to note that a direct head-to-head clinical study comparing the two compounds has not been identified. The data presented is compiled from individual studies.
| Parameter | This compound | Elenbecestat (E2609) | References |
| Target | Beta-secretase 1 (BACE1) | Beta-secretase 1 (BACE1) | [7][8] |
| IC50 | 3.8 nM | ~7 nM (in cell-based assay) | [7][9] |
| Ki | 1.9 nM | Not specified | [7] |
| Selectivity | More selective for BACE1 over BACE2 (IC50: 2090 nM) | 3.53-fold more selective for BACE1 over BACE2 | [7][10] |
| Aβ Reduction (Plasma) | Data not available from clinical studies. | Dose-dependent reduction. Single oral doses of 5-800 mg resulted in up to 92% reduction in plasma Aβ(1-X). | [6] |
| Aβ Reduction (CSF) | Data not available from clinical studies. | Dose-dependent reduction. A 50 mg/day dose resulted in an average of 69-70% decrease in CSF Aβ(1-x). Doses of 25, 50, 100, and 200 mg daily for 14 days resulted in reductions of 46.2%, 61.9%, 73.8%, and 79.9% respectively. | [6][11][12] |
| Clinical Development Stage | Preclinical | Phase III (discontinued) | [7][8] |
-
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Ki: The inhibition constant, another measure of inhibitor potency.
-
CSF: Cerebrospinal fluid.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of BACE1 inhibitors.
In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the IC50 of a compound against the BACE1 enzyme.
-
Materials: Recombinant human BACE1 enzyme, a fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent reporter and a quencher), assay buffer (e.g., 50 mM sodium acetate, pH 4.5), test compounds (this compound or Elenbecestat) at various concentrations, and a fluorescence plate reader.
-
Procedure:
-
Prepare a solution of the BACE1 enzyme in the assay buffer.
-
Add the test compound at a range of concentrations to the wells of a microplate.
-
Add the BACE1 enzyme solution to the wells and incubate for a predetermined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used). The cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Quantification of Aβ Levels in Cell Culture (ELISA)
This method is used to measure the effect of the inhibitors on Aβ production in a cellular context.
-
Cell Culture: Use a cell line that overexpresses human APP, such as SH-SY5Y or HEK293 cells.
-
Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or Elenbecestat for a specified period (e.g., 24-48 hours).
-
Include a vehicle control (e.g., DMSO) for comparison.
-
-
Sample Collection: Collect the conditioned media from each well.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available ELISA kit for human Aβ40 or Aβ42.
-
Coat a microplate with a capture antibody specific for the N-terminus of Aβ.
-
Add the collected conditioned media samples and Aβ standards to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that is specific for the C-terminus of Aβ40 or Aβ42 and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB) that will produce a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve from the Aβ standards and use it to calculate the concentration of Aβ in the cell culture samples.
-
Compare the Aβ levels in the treated samples to the vehicle control to determine the percentage of Aβ reduction.
-
Visualizations
BACE1 Signaling Pathway and Inhibition
Caption: BACE1 pathway inhibition.
Experimental Workflow for Aβ Reduction Analysis
Caption: Aβ reduction analysis workflow.
References
- 1. What are BACE inhibitors and how do they work? [synapse.patsnap.com]
- 2. heparin-cofactor-ii-precursor-fragment.com [heparin-cofactor-ii-precursor-fragment.com]
- 3. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 5. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EISAI AND BIOGEN TO DISCONTINUE PHASE III CLINICAL STUDIES OF BACE INHIBITOR ELENBECESTAT IN EARLY ALZHEIMERâS DISEASE | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE ELENBECESTAT MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 12. eisai.com [eisai.com]
A Comparative Guide to BACE1 Inhibitors: Evaluating sAPPβ as a Pharmacodynamic Biomarker
Objective Comparison of BACE1 Inhibitors and the Utility of sAPPβ in Drug Development
In the landscape of Alzheimer's disease (AD) research, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a prominent therapeutic strategy. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD.[1][2] A direct product of BACE1's enzymatic activity on the amyloid precursor protein (APP) is the soluble amyloid precursor protein β (sAPPβ).[1][3][4] Consequently, measuring sAPPβ levels in cerebrospinal fluid (CSF) and plasma serves as a critical pharmacodynamic biomarker, offering a real-time window into the in vivo efficacy of BACE1 inhibitors.
This guide provides a comparative overview of several key BACE1 inhibitors that have undergone clinical investigation, with a focus on their demonstrated effects on sAPPβ levels. While the specific compound "Bace1-IN-4" is not extensively documented in publicly available scientific literature, the principles of BACE1 inhibition and the role of sAPPβ as a biomarker can be effectively illustrated by examining well-characterized alternatives.
The Role of BACE1 in APP Processing
The amyloidogenic pathway begins with the cleavage of APP by BACE1, which releases the sAPPβ ectodomain.[1] The remaining membrane-bound fragment is then cleaved by γ-secretase, leading to the formation of Aβ peptides.[1] By inhibiting BACE1, the initial step of this pathway is blocked, leading to a reduction in the production of both sAPPβ and Aβ. This mechanism is visualized in the signaling pathway diagram below.
Comparative Efficacy of BACE1 Inhibitors on sAPPβ
Several BACE1 inhibitors have demonstrated robust, dose-dependent reductions in CSF sAPPβ and Aβ levels in both preclinical models and human clinical trials.[3][4][5] The table below summarizes the performance of three prominent BACE1 inhibitors.
| BACE1 Inhibitor | Preclinical/Clinical Phase | Dose | Effect on CSF sAPPβ | Effect on CSF Aβ40 | Reference(s) |
| Verubecestat (MK-8931) | Phase 1b (AD Patients) | 12 mg/day | Dose-dependent reduction | ~57% reduction | [4] |
| 40 mg/day | Dose-dependent reduction | ~79% reduction | [4] | ||
| 60 mg/day | Dose-dependent reduction | ~84% reduction | [4] | ||
| Lanabecestat (AZD3293) | Phase 1 (Healthy Subjects) | 15 mg | Significant decrease | - | [6][7] |
| 50 mg | Significant decrease | - | [6][7] | ||
| Atabecestat (JNJ-54861911) | Phase 1 (Early AD) | 10 mg/day | Dose-dependent decrease | ~67-68% reduction | [8][9][10] |
| 50 mg/day | Dose-dependent decrease | ~87-90% reduction | [8][9][10] |
Note: Specific percentage reductions for sAPPβ are often not reported numerically but are described as being of a similar magnitude to the reductions in Aβ40 and Aβ42.
These data highlight that potent, brain-penetrant BACE1 inhibitors can achieve substantial and sustained reductions in the levels of sAPPβ and Aβ in the central nervous system.[4][11] The consistent, dose-dependent response of sAPPβ across different compounds validates its utility as a reliable biomarker for target engagement.
Experimental Protocols
The validation of sAPPβ as a pharmacodynamic biomarker relies on robust and reproducible experimental methods. Below are outlines of key experimental protocols.
1. Measurement of sAPPβ in Cerebrospinal Fluid (CSF)
A common method for quantifying sAPPβ is through immunoassays, such as electrochemiluminescence (ECL) based multiplex assays.
-
Sample Collection and Processing: CSF is collected via lumbar puncture and should be handled according to standardized protocols to minimize pre-analytical variability.[12][13][14] This includes using low-binding polypropylene tubes and prompt centrifugation to remove cellular debris.[12][15] Samples are then aliquoted and stored at -80°C.[15]
-
Assay Principle: Multiplex assays often use a capture antibody specific for the neoepitope of sAPPβ and a detection antibody that recognizes the N-terminal domain of APP.[15]
-
Procedure:
-
Prepare standards and dilute CSF samples.
-
Add samples and standards to the assay plate pre-coated with capture antibodies and incubate.
-
Wash the plate and add the detection antibody conjugated to an electrochemiluminescent tag.
-
After another incubation and wash, add a read buffer and measure the light emission on a specialized plate reader.
-
Calculate concentrations based on the standard curve.[15]
-
2. BACE1 Enzymatic Activity Assay
Fluorogenic assays are frequently used to measure BACE1 activity in vitro and in cell or tissue lysates.[16][17][18][19]
-
Principle: This assay utilizes a peptide substrate containing a fluorescent reporter and a quencher. In its intact form, the quencher suppresses the fluorescence. When BACE1 cleaves the substrate, the reporter is released from the quencher, resulting in a measurable increase in fluorescence.[2]
-
Procedure:
-
Prepare cell or tissue lysates using a specific extraction buffer.[18]
-
In a 96-well plate, add the sample lysate, a positive control (recombinant BACE1), and a negative control (BACE1 with a known inhibitor).[16][18]
-
Add the fluorogenic BACE1 substrate to all wells.
-
Incubate the plate at 37°C and measure the fluorescence kinetically over a period of time (e.g., 60 minutes) at an excitation/emission wavelength pair of approximately 320-350 nm / 405-500 nm.[16][19]
-
The rate of increase in fluorescence is proportional to the BACE1 activity in the sample.
-
Conclusion
The measurement of sAPPβ in CSF has been consistently demonstrated to be a reliable and sensitive pharmacodynamic biomarker for assessing the in vivo activity of BACE1 inhibitors. The dose-dependent reduction of sAPPβ observed with compounds like Verubecestat, Lanabecestat, and Atabecestat confirms direct target engagement in the central nervous system. While the clinical development of many BACE1 inhibitors has been halted due to lack of efficacy in improving cognitive outcomes or due to side effects, the validation of sAPPβ as a biomarker remains a significant achievement.[9][20][21] This biomarker is invaluable for the early clinical development of future BACE1 inhibitors, allowing for rapid assessment of target engagement and informing dose selection. For researchers and drug developers, the robust correlation between BACE1 inhibition and sAPPβ levels provides a clear and quantifiable endpoint for preclinical and Phase 1 clinical studies.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards a unified protocol for handling of CSF before β-amyloid measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Cerebrospinal Fluid Levels of sAPPα and sAPPβ in Lewy Body and Alzheimer's Disease: Clinical and Neurochemical Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Narrow Passage: A Comparative Guide to the Therapeutic Window and Side Effects of BACE1 Inhibitors
While specific preclinical and clinical data for an inhibitor designated "Bace1-IN-4" is not publicly available, the extensive research and clinical trials of other BACE1 inhibitors provide a valuable framework for assessing the potential therapeutic window and side effect profile of any new chemical entity in this class. This guide offers a comparative analysis of prominent BACE1 inhibitors that have undergone clinical investigation, presenting key data to inform researchers, scientists, and drug development professionals.
The allure of BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) inhibitors lies in their direct mechanism of action: blocking the initial and rate-limiting step in the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease.[1] However, the journey of BACE1 inhibitors through clinical trials has been fraught with challenges, revealing a narrow therapeutic window and a range of on-target and off-target side effects.[2][3] This guide will delve into the data from several of these inhibitors to illuminate the delicate balance between efficacy and safety.
Comparative Efficacy and Safety Profiles of BACE1 Inhibitors
The following tables summarize quantitative data from clinical trials of several BACE1 inhibitors, offering a comparative look at their efficacy in reducing Aβ levels and their associated side effects.
| Table 1: Efficacy of BACE1 Inhibitors on Amyloid-Beta (Aβ) Reduction in Cerebrospinal Fluid (CSF) | |||
| Inhibitor | Dose | Aβ1-40 Reduction (%) | Aβ1-42 Reduction (%) |
| Verubecestat (MK-8931) | 12 mg/day | 57 | Similar to Aβ40 |
| 40 mg/day | 79 | Similar to Aβ40 | |
| 60 mg/day | 84 | Similar to Aβ40 | |
| Lanabecestat (AZD3293) | 20 mg/day | 58.0 | 51.3 |
| 50 mg/day | 73.3 | 65.5 | |
| Atabecestat (JNJ-54861911) | 5 mg/day | Dose-proportionate | Dose-proportionate |
| 10 mg/day | Dose-proportionate | Dose-proportionate | |
| 25 mg/day | 90 | Not specified | |
| 50 mg/day | Dose-proportionate | Dose-proportionate |
Data compiled from multiple sources.[4][5]
| Table 2: Overview of Key Adverse Events Associated with BACE1 Inhibitors in Clinical Trials | |||
| Inhibitor | Cognitive Effects | Psychiatric Effects | Other Notable Side Effects |
| Verubecestat (MK-8931) | Worsening of cognitive symptoms in prodromal AD.[6][7] | Anxiety, sleep disturbance, suicidal ideation.[8] | Rash, hair color changes, falls, injuries, weight loss.[6][8] |
| Lanabecestat (AZD3293) | Cognitive decline.[2] | Numerically greater incidence of psychiatric events (dose-dependent).[4][9] | Weight loss, hair color changes.[4][9] |
| Atabecestat (JNJ-54861911) | Trend toward declines in cognition.[5] | Anxiety, sleep disturbances, depression.[2][10] | Elevated liver enzymes (hepatotoxicity).[2][5] |
| Umibecestat (CNP520) | Cognitive worsening.[11] | Not specified | Brain volume loss (reversible).[10] |
Data compiled from multiple sources.[2][4][5][6][7][8][9][10][11]
Experimental Protocols
The data presented above were generated from rigorous clinical trials and preclinical studies. Below are detailed methodologies for key experiments cited.
Quantification of Aβ Levels in Cerebrospinal Fluid (CSF)
-
Sample Collection: CSF is collected from study participants via lumbar puncture.
-
Assay Method: Enzyme-linked immunosorbent assay (ELISA) is a common method used to quantify the concentrations of Aβ1-40 and Aβ1-42.
-
Procedure:
-
Specific capture antibodies for either Aβ1-40 or Aβ1-42 are coated onto microplate wells.
-
CSF samples are added to the wells, allowing the Aβ peptides to bind to the capture antibodies.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that recognizes a different epitope on the Aβ peptide is added.
-
A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal.
-
The intensity of the signal, proportional to the amount of Aβ in the sample, is measured using a plate reader.
-
Standard curves with known concentrations of Aβ peptides are used to determine the concentrations in the CSF samples.
-
Assessment of Cognitive Function
-
Neuropsychological Test Batteries: A variety of standardized tests are used to assess different cognitive domains.
-
Commonly Used Scales:
-
Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB): An integrated assessment of cognitive performance and functional abilities. Higher scores indicate greater impairment.[7]
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): Assesses immediate memory, visuospatial/constructional abilities, language, attention, and delayed memory.[5]
-
Preclinical Alzheimer's Cognitive Composite (PACC): A composite score designed to detect early cognitive changes in preclinical Alzheimer's disease.[2]
-
Evaluation of Adverse Events
-
Systematic Monitoring: Throughout the clinical trial, participants are closely monitored for any adverse events through regular clinical visits, physical examinations, and laboratory tests.
-
Standardized Reporting: Adverse events are recorded and graded for severity using standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Specific Assessments:
-
Liver Function Tests: Regular blood tests are conducted to measure levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) to monitor for hepatotoxicity.[5]
-
Neuropsychiatric Inventory (NPI): A structured interview with a caregiver to assess for behavioral and psychological symptoms of dementia.[8]
-
Columbia-Suicide Severity Rating Scale (C-SSRS): A standardized tool to assess suicidal ideation and behavior.[8]
-
Visualizing the Mechanisms and Processes
To better understand the context of BACE1 inhibition, the following diagrams illustrate the relevant biological pathway, the mechanism of action of the inhibitors, and a general workflow for their evaluation.
Caption: Amyloid Precursor Protein (APP) Processing Pathway.
Caption: Mechanism of BACE1 Inhibition.
Caption: Experimental Workflow for BACE1 Inhibitor Development.
Discussion and Future Directions
The clinical development of BACE1 inhibitors has highlighted the critical challenge of separating the desired therapeutic effect of reducing Aβ production from mechanism-based side effects.[6] BACE1 has numerous physiological substrates beyond APP, and its inhibition can disrupt processes such as myelination and synaptic function.[12][13] The cognitive worsening and psychiatric adverse events observed with several BACE1 inhibitors suggest that a certain level of BACE1 activity is necessary for normal neuronal function.[2][14]
The concept of a "therapeutic window" is therefore paramount for this class of drugs. It is hypothesized that moderate, rather than complete, inhibition of BACE1 may be sufficient to reduce Aβ accumulation over the long term without causing significant side effects.[15] This is supported by genetic studies of a protective mutation in the APP gene that leads to a modest reduction in Aβ production and a significantly lower risk of developing Alzheimer's disease.[11]
Future research in this area will likely focus on several key strategies:
-
Developing more selective BACE1 inhibitors: Designing compounds with high selectivity for BACE1 over other proteases, including BACE2, may help to reduce off-target effects.[12]
-
Optimizing the degree of inhibition: Identifying the optimal level of BACE1 inhibition that provides a therapeutic benefit without impairing cognitive function is crucial.
-
Early intervention: Administering BACE1 inhibitors in the very early, preclinical stages of Alzheimer's disease, before significant amyloid plaque deposition and neurodegeneration have occurred, may be more effective and safer.[1]
-
Combination therapies: Using BACE1 inhibitors in combination with other therapeutic approaches, such as anti-amyloid immunotherapies, could provide a synergistic effect.
References
- 1. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Lanabecestat [openinnovation.astrazeneca.com]
- 5. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [live.mdedge.com]
- 11. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 14. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
Safety Operating Guide
Personal protective equipment for handling Bace1-IN-4
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Bace1-IN-4, a potent and selective beta-secretase 1 (BACE1) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on best practices for handling potent, small-molecule enzyme inhibitors of unknown toxicity.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the limited publicly available toxicity data, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various handling scenarios.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Safety glasses with side shields and a face shield | Double-gloving with nitrile gloves | Fully-buttoned lab coat | NIOSH-approved N95 respirator or higher |
| Handling Solutions (e.g., in DMSO) | Chemical splash goggles | Nitrile gloves | Chemical-resistant lab coat or apron | Not generally required if handled in a certified chemical fume hood |
| General Laboratory Operations | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Not required |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over lab coat | NIOSH-approved respirator with appropriate cartridges |
Safe Handling and Operational Plan
This compound is a potent research compound and should be handled with care in a designated area of the laboratory.
Engineering Controls
-
All handling of solid this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
A designated and clearly labeled area within the laboratory should be established for the storage and handling of this compound.
Solution Preparation
Experimental protocols often involve dissolving BACE1 inhibitors in a solvent such as Dimethyl Sulfoxide (DMSO).
-
Preparation: Before handling the solid compound, ensure all necessary PPE is donned as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound solid within a chemical fume hood on a tared weigh boat.
-
Solubilization: In the fume hood, add the appropriate volume of sterile DMSO to the solid compound in a suitable, labeled container.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, clearly labeled container. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Dispose of through a licensed chemical waste disposal service. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled biohazard bag or sharps container within a hazardous waste container | Segregate from general lab waste and dispose of as hazardous chemical waste. |
| Liquid Waste (e.g., unused solutions) | Labeled, sealed hazardous waste container for organic solvents | Do not pour down the drain. Collect in a designated, compatible waste container and dispose of through a licensed service. |
| Contaminated PPE | Labeled biohazard bag within a hazardous waste container | Dispose of as hazardous chemical waste. |
Waste Segregation and Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Segregate waste streams to avoid mixing incompatible chemicals.
Experimental Workflow and Signaling Pathway Diagrams
To facilitate understanding of the procedural flow and the compound's mechanism of action, the following diagrams are provided.
Caption: Safe handling workflow for this compound from preparation to disposal.
Caption: Simplified signaling pathway showing BACE1's role in Aβ production and the inhibitory action of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
